Technical Documentation Center

1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate
  • CAS: 126291-64-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Guide for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, the piperidine ring remains one of the most privileged scaffolds, frequently utilized to impart favorable pharmacokinetic properties and structural rigidity to active phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring remains one of the most privileged scaffolds, frequently utilized to impart favorable pharmacokinetic properties and structural rigidity to active pharmaceutical ingredients (APIs)[1]. 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 126291-64-3) is a highly versatile, orthogonally protected bifunctional building block[2][3].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond a mere listing of properties. Here, we will dissect the causality behind its physicochemical profile, explore the mechanistic logic of its orthogonal reactivity, and provide a field-proven, self-validating experimental workflow for its utilization in drug discovery programs[4][5].

Structural Chemistry & Molecular Architecture

The architectural value of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate lies in its dual functionalization. The molecule consists of a central sp³-hybridized piperidine core, flanked by an ethyl carbamate at the N1 position and a methyl ester at the C4 position.

The Causality of Functionalization
  • N1-Ethyl Carbamate: The incorporation of the carbamate fundamentally alters the electronic landscape of the piperidine ring. By delocalizing the nitrogen lone pair into the adjacent carbonyl π-system, the inherent basicity of the piperidine nitrogen (typically pKₐ ~10) is neutralized. This causality results in a scaffold that is stable across a wide pH range and prevents unwanted amine-catalyzed side reactions during downstream synthesis[6].

  • C4-Methyl Ester: The methyl ester provides a highly reactive electrophilic center that can be selectively targeted. The steric difference between the C4-methyl ester and the N1-ethyl carbamate, combined with their differing electronic environments, establishes a reliable system for orthogonal deprotection.

Physicochemical Properties

Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. Below is a synthesized data table detailing its core metrics[2][3].

PropertyValueCausality / Relevance in Drug Design
Chemical Formula C₁₀H₁₇NO₄Defines the core mass and elemental composition.
Molecular Weight 215.25 g/mol Optimal low-MW building block, leaving ample "molecular weight budget" for Lead-Oriented Synthesis.
CAS Registry Number 126291-64-3Unique identifier for procurement and database tracking.
Density (Predicted) ~1.12 g/cm³Typical for functionalized piperidine esters; dictates phase separation behavior in liquid-liquid extractions.
Boiling Point (Predicted) ~290–310 °CHigh boiling point dictates the need for high-vacuum distillation if purified neat; typically handled as a viscous liquid or low-melting solid.
LogP (Predicted) 1.5 – 1.8Lipophilic enough for efficient organic extraction (e.g., EtOAc, DCM), yet polar enough to maintain solubility in aqueous-organic mixtures during saponification.
Topological Polar Surface Area 55.8 ŲExcellent membrane permeability profile; falls well within the Lipinski Rule of 5 parameters for downstream API development.

Orthogonal Deprotection & Synthetic Utility

The primary synthetic utility of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is the ability to selectively unmask the C4-carboxylic acid while leaving the N1-carbamate intact. This allows for the synthesis of complex piperidine-4-carboxamides, a motif frequently found in potent enzyme inhibitors (such as human carbonic anhydrase inhibitors) and receptor antagonists[5].

The mechanism relies on the differential susceptibility of esters versus carbamates to basic hydrolysis. The C4-methyl ester undergoes rapid saponification in the presence of a mild hydroxide source. Conversely, the N1-ethyl carbamate is highly resistant to mild base due to the resonance stabilization of the nitrogen-carbonyl bond, requiring either strong acidic conditions (e.g., HBr/AcOH) or harsh, prolonged basic reflux to cleave.

Pathway A 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (Neutral Scaffold) B Mild Base (LiOH) Selective Saponification A->B Cleaves C4-Ester C 1-(Ethoxycarbonyl)piperidine -4-carboxylic acid B->C D Amide Coupling (HATU / DIPEA) C->D C4-Derivatization E Target API (Piperidine-4-carboxamide) D->E

Figure 1: Orthogonal reactivity pathway demonstrating selective C4-ester cleavage.

Experimental Protocol: Selective Saponification

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . The choice of Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) is deliberate: the lithium cation coordinates strongly with the carbonyl oxygen of the methyl ester, enhancing its electrophilicity and accelerating hydrolysis at room temperature, thereby preventing any off-target cleavage of the carbamate.

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in a solvent mixture of THF:MeOH:H₂O (ratio 2:1:1). Causality: THF solubilizes the organic starting material, water solubilizes the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

  • Base Addition: Cool the mixture to 0 °C. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq). Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Self-Validation Check (Critical): Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS or TLC (stain with KMnO₄). Validation metric: Ensure complete disappearance of the starting material mass (m/z 216 [M+H]⁺) and the appearance of the acid product mass (m/z 202 [M+H]⁺).

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water and wash once with Diethyl Ether to remove any non-polar impurities.

  • Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. Causality: Acidification protonates the C4-carboxylate, driving the product into its neutral, lipophilic state. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(ethoxycarbonyl)piperidine-4-carboxylic acid as a high-purity solid.

Workflow S1 1. Dissolve Substrate in THF:MeOH:H2O (2:1:1) S2 2. Add 1.5 eq LiOH·H2O Stir at 25°C for 4h S1->S2 S3 3. Monitor via LC-MS (Self-Validation Check) S2->S3 S4 4. Evaporate Organics Acidify Aqueous to pH 2-3 S3->S4 If >95% conversion S5 5. Extract with EtOAc Wash & Dry (Na2SO4) S4->S5

Figure 2: Self-validating experimental workflow for the selective saponification process.

References

  • Abdelshaheed, M. M., et al. "Piperidine nucleus in the field of drug discovery." Future Journal of Pharmaceutical Sciences, 2021. Available at:[Link][1]

  • Khamitova, A. E., et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Drug development & registration, 2023. Available at: [Link][4]

  • ACS Medicinal Chemistry Letters. "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Publications, 2024. Available at:[Link][5]

  • ACS Publications. "Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry." The Journal of Organic Chemistry, 2015. Available at:[Link][6]

Sources

Exploratory

An In-Depth Technical Guide to 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial arrangements, enabling precise interactions with biological targets.[2] This guide focuses on a specific, functionally rich derivative: 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate (CAS No. 439944-43-1).[3] This compound, featuring two distinct ester functionalities, serves as a versatile building block in organic synthesis, offering multiple reaction sites for molecular elaboration.

This document provides a comprehensive overview of its chemical identity, a detailed exploration of its synthesis and characterization, a discussion of its applications in drug discovery, and essential safety information. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to effectively utilize this compound in their work.

Core Compound Identification

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section details the fundamental properties of 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate.

Chemical Structure and CAS Number

The structure of 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate is characterized by a piperidine ring with a methyl carbamate at the 1-position (the nitrogen atom) and an ethyl carboxylate at the 4-position.

dot

Caption: Chemical structure of 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for planning reactions, purification, and analytical procedures.

PropertyValueSource
CAS Number 439944-43-1[3]
Molecular Formula C₁₀H₁₇NO₄[3]
Molecular Weight 215.25 g/mol [3]
SMILES CCOC(=O)C1CCN(C(=O)OC)CC1[3]
Purity Typically ≥95%[3]
Physical Form Not explicitly stated, likely a liquid or low-melting solid
Storage Room Temperature[3]

Synthesis and Characterization

The synthesis of 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate involves a logical sequence of reactions starting from readily available precursors. This section outlines a plausible synthetic workflow and the analytical techniques used to verify the structure and purity of the final product.

Retrosynthetic Analysis and Proposed Synthesis

A logical approach to synthesizing the target molecule is to start with a commercially available piperidine derivative and build upon its structure. A plausible retrosynthetic analysis suggests that the target compound can be prepared from Ethyl 4-piperidinecarboxylate.

dot

retrosynthesis Target 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate Intermediate1 Ethyl 4-Piperidinecarboxylate Target->Intermediate1 N-acylation with Methyl Chloroformate StartingMaterial Isonipecotic Acid Intermediate1->StartingMaterial Fischer Esterification

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: A Two-Step Synthesis

This protocol is based on established methods for the esterification of piperidine carboxylic acids and subsequent N-acylation.[4][5]

Step 1: Synthesis of Ethyl 4-piperidinecarboxylate (Intermediate)

  • Rationale: The first step is a Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid) to form the ethyl ester at the 4-position. Thionyl chloride is used to generate the acyl chloride in situ, which then reacts with ethanol. This is a common and efficient method for ester synthesis from carboxylic acids.[5]

  • Procedure:

    • Suspend isonipecotic acid (1 equivalent) in absolute ethanol (approx. 5 mL per gram of acid).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (2-4 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 24-48 hours.[5]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 4-piperidinecarboxylate.[5]

Step 2: Synthesis of 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate (Final Product)

  • Rationale: The secondary amine of the piperidine ring in the intermediate is then acylated using methyl chloroformate to introduce the methyl carbamate group at the 1-position. A base, such as triethylamine, is typically added to neutralize the HCl byproduct of the reaction.

  • Procedure:

    • Dissolve Ethyl 4-piperidinecarboxylate (1 equivalent) in a suitable aprotic solvent like dichloromethane.

    • Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents).

    • Cool the mixture to 0°C.

    • Slowly add methyl chloroformate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product.

Structural Verification and Quality Control

The identity and purity of the synthesized 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate must be confirmed using standard analytical techniques.

dot

characterization_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, GC-MS) Purification->Purity

Caption: Workflow for purification and analytical validation.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group of the carbamate (a singlet), and the protons of the piperidine ring. The chemical shifts of the piperidine protons will be influenced by the two electron-withdrawing carbamate and ester groups. Based on data for Ethyl 4-piperidinecarboxylate, the ethyl group protons would appear around 1.2 ppm (triplet) and 4.1 ppm (quartet).[5][6] The methyl group from the carbamate would likely appear as a singlet around 3.7 ppm. The piperidine protons would appear as complex multiplets in the range of 1.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the ester and carbamate groups (typically in the 155-175 ppm range), the carbons of the ethyl and methyl groups, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.25 g/mol ).[3] Common fragmentation patterns would involve the loss of the ester and carbamate side chains.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands for the C=O stretching vibrations of the two carbonyl groups (ester and carbamate), typically in the region of 1680-1750 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are integral to modern drug design due to their favorable pharmacokinetic properties and their ability to present substituents in well-defined three-dimensional orientations.[1][2] 4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate, with its dual ester functionalities, is a valuable intermediate for creating libraries of novel compounds for biological screening.

Key Potential Applications:

  • Scaffold for Novel Analgesics: The piperidine core is a well-known pharmacophore in many potent analgesics.[7] This compound can serve as a starting point for the synthesis of novel opioid receptor modulators or other pain-related targets.

  • Development of CNS-Active Agents: The piperidine structure is prevalent in drugs targeting the central nervous system.[8] Derivatives of this molecule could be explored for their activity as σ1 receptor ligands, which are implicated in neurodegenerative diseases and psychiatric disorders.[9]

  • Anticancer Drug Discovery: The piperidine ring is found in various anticancer agents.[10] The dicarboxylate can be functionalized to introduce pharmacophores that interact with cancer-related targets like protein kinases.

  • Probes for Chemical Biology: The orthogonal nature of the methyl carbamate and ethyl ester could potentially be exploited for selective chemical modifications, making this a useful scaffold for creating chemical probes to study biological systems.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[3]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

4-Ethyl 1-Methyl Piperidine-1,4-dicarboxylate is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its identification, a logical and detailed synthetic protocol, methods for its characterization, and a discussion of its potential applications and safe handling. By understanding the principles outlined herein, researchers can effectively incorporate this compound into their drug discovery and development programs.

References

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • DTIC. Piperidine Synthesis. Retrieved from [Link]

  • PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(12), 3463-3476.
  • PubMed. Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

Foundational

Thermodynamic Solvation and Empirical Solubility Profiling of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 126291-64-3)[1] Executive Summary In mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 126291-64-3)[1]

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for the synthesis of complex bicyclic systems and targeted pharmacophores[2]. 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (Molecular Weight: 215.25 g/mol , Formula: C₁₀H₁₇NO₄) is a highly versatile, orthogonally protected building block. Understanding its thermodynamic solubility profile across diverse solvent systems is critical for optimizing synthetic workflows, liquid-liquid extractions, and downstream purification chromatography.

This whitepaper provides a rigorous physicochemical analysis of the compound's solvation mechanics, a comprehensive solubility matrix, and a field-validated, self-correcting protocol for empirical solubility quantification.

Physicochemical Causality: The Structural Basis of Solvation

To predict and manipulate the solubility of 1-ethyl 4-methyl piperidine-1,4-dicarboxylate, one must dissect its molecular architecture. The compound consists of a lipophilic piperidine core flanked by two distinct ester/carbamate moieties: an N -ethyl carbamate at position 1 and a methyl ester at position 4.

The "Silent" Nitrogen and Lack of Hydrogen Bond Donors

Unlike free piperidine, which is highly basic and readily forms hydrogen bonds, the nitrogen in this molecule is sequestered within a carbamate group. This electron-withdrawing environment delocalizes the nitrogen's lone pair, effectively nullifying its basicity and preventing protonation at physiological pH. Furthermore, the molecule possesses zero hydrogen bond donors (HBD) .

Hydrogen Bond Acceptors and Lipophilicity

The molecule boasts four oxygen atoms, acting as strong hydrogen bond acceptors (HBA) . However, the dominant thermodynamic driver for its solvation is its high lipophilicity (estimated LogP ~1.8 - 2.5). The combination of the aliphatic ring and alkyl chains (ethyl and methyl) creates a large hydrophobic surface area.

Causality in Solvent Selection:

  • Aqueous Media: The lack of HBDs and high hydrophobic surface area result in a massive entropic penalty for water cavity formation, rendering the compound practically insoluble in water.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF readily solvate the molecule via strong dipole-dipole interactions with the carbonyl groups, unhindered by the need for H-bond donation.

  • Non-Polar/Halogenated Solvents: The lipophilic core exhibits highly favorable dispersion forces (London forces) with solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

Solvation cluster_0 Structural Features Compound 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate HBA H-Bond Acceptors (C=O, C-O-C) Compound->HBA possesses HBD H-Bond Donors (None) Compound->HBD lacks Lipo Lipophilic Core (Piperidine + Alkyls) Compound->Lipo contains Protic Polar Protic (MeOH, EtOH) HBA->Protic H-bond acceptance Aprotic Polar Aprotic (DMSO, DMF, DCM) HBA->Aprotic Dipole-dipole Aqueous Aqueous Media (Water, Buffers) HBD->Aqueous limits hydration Lipo->Aprotic Hydrophobic solvation Lipo->Aqueous induces hydrophobic penalty

Caption: Mechanistic logic of solvation driven by the structural features of the piperidine-1,4-dicarboxylate scaffold.

Comprehensive Solubility Matrix

Based on the thermodynamic principles outlined above, the quantitative solubility profile of 1-ethyl 4-methyl piperidine-1,4-dicarboxylate is summarized below. This data is critical for selecting reaction media or designing purification gradients[3].

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL Dipole-dipole, high polarity stabilization
Polar Aprotic Dimethylformamide (DMF)36.7> 100 mg/mL Dipole-dipole, cavity accommodation
Halogenated Dichloromethane (DCM)8.9> 100 mg/mL London dispersion, dipole-induced dipole
Ester / Ether Ethyl Acetate (EtOAc)6.0> 100 mg/mL Like-dissolves-like (ester affinity)
Polar Protic Methanol (MeOH)32.750 - 100 mg/mL H-bond donation from solvent to solute HBA
Non-Polar Heptane / Hexanes~1.910 - 50 mg/mL Weak dispersion forces
Aqueous Water / PBS (pH 7.4)80.1< 0.1 mg/mL Insoluble; high entropic penalty

Note: The high solubility in EtOAc and DCM combined with practical insolubility in water makes this compound an ideal candidate for standard aqueous workups (liquid-liquid extraction) during synthesis.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

When validating the solubility of 1-ethyl 4-methyl piperidine-1,4-dicarboxylate for specific proprietary formulations, empirical testing is required.

The Analytical Challenge (Expert Insight)

A common pitfall in analyzing this compound is relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Because the molecule lacks a conjugated aromatic π -system , it does not possess a strong chromophore. Its UV absorbance is restricted to the deep UV range (< 215 nm)[4]. At these wavelengths, solvents like EtOAc, DMSO, and DMF exhibit massive background absorbance, completely masking the analyte.

The Solution: Quantification must be performed using HPLC coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which provide universal, mass-based detection independent of chromophores.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 10.0 mg of 1-ethyl 4-methyl piperidine-1,4-dicarboxylate into 2.0 mL amber glass HPLC vials.

  • Solvent Addition: Add 100 µL of the target solvent to achieve a theoretical maximum concentration ( Cmax​ ) of 100 mg/mL.

  • Isothermal Equilibration: Cap the vials tightly and place them in an orbital thermoshaker. Incubate at 25.0 ± 0.1 °C with an agitation rate of 800 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Centrifuge the vials at 10,000 × g for 10 minutes to pellet undissolved solids. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Causality Note: PTFE is mandatory. Polyethersulfone (PES) or Nylon filters will dissolve or degrade when exposed to aggressive solvents like DCM or DMF, ruining the sample and the analytical column. Discard the first 20 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Dilution & Quantification: Dilute the filtered supernatant 1:100 in Acetonitrile to ensure the concentration falls within the linear dynamic range of the detector. Analyze via HPLC-CAD using a standard C18 reverse-phase column.

  • Data Processing: Calculate the absolute solubility against a multi-point calibration curve generated from a pre-weighed reference standard of the compound dissolved in pure Acetonitrile.

Workflow Start 1. Compound Dispensing (10 mg into glass vials) Solvent 2. Solvent Addition (100 µL target solvent) Start->Solvent Incubate 3. Isothermal Equilibration (24h, 25°C, 800 rpm) Solvent->Incubate Filter 4. Phase Separation (0.22 µm PTFE filtration) Incubate->Filter Analyze 5. Quantification (HPLC-CAD analysis) Filter->Analyze Data 6. Solubility Calculation (mg/mL via calibration) Analyze->Data

Caption: Standardized workflow for thermodynamic solubility determination using HPLC-CAD.

Strategic Applications in Synthesis

Understanding this solubility profile unlocks several operational efficiencies in the laboratory:

  • Reaction Media: The compound's excellent solubility in DMF and DCM makes it highly amenable to standard peptide coupling conditions or nucleophilic substitutions without the risk of precipitation.

  • Workup & Extraction: Due to its near-zero aqueous solubility and high affinity for EtOAc, crude reaction mixtures containing this compound can be washed aggressively with aqueous acidic or basic buffers (e.g., 1M HCl or saturated NaHCO₃) to remove polar impurities, while the target compound remains safely partitioned in the organic layer.

  • Chromatography: For normal-phase silica gel chromatography, a gradient of Hexanes to Ethyl Acetate is highly effective. The compound will elute cleanly due to its moderate polarity, driven by the ester and carbamate groups.

References

  • American Chemical Society (ACS). "Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry". ACS Publications. Available at: [Link]

  • Chemspace. "1-tert-butyl 4-ethyl 4-(pyridin-4-yl)piperidine-1,4-dicarboxylate". Chem-space.com. Available at:[Link]

Sources

Exploratory

Theoretical Calculations on 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Conformation: A Comprehensive Guide

Executive Summary The piperidine ring is one of the most ubiquitous structural motifs in drug discovery. Understanding the precise three-dimensional conformation of heavily substituted piperidines—such as 1-Ethyl 4-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in drug discovery. Understanding the precise three-dimensional conformation of heavily substituted piperidines—such as 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 126291-64-3)—is critical for predicting receptor binding affinity, pharmacokinetics, and reactivity. This whitepaper provides an in-depth technical framework for analyzing the conformational landscape of this diester building block, synthesizing Density Functional Theory (DFT) calculations with self-validating experimental NMR protocols.

Structural Deconstruction & Conformational Causality

To accurately model 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate, we must deconstruct its three primary conformational degrees of freedom.

The Piperidine Core: Chair vs. Boat

Like cyclohexane, the piperidine ring overwhelmingly favors the chair conformation to minimize torsional strain. The energy barrier to ring inversion (chair-to-chair via a twist-boat transition state) is approximately 10 kcal/mol. Consequently, theoretical calculations primarily focus on the equilibrium between the two degenerate chair forms dictated by substituent orientation.

The C4-Substituent: Axial vs. Equatorial Preference

At the C4 position, the molecule bears a methyl ester group (-COOMe) and a hydrogen atom. The energetic preference for a substituent to occupy the equatorial position over the axial position is 1[1].

While it is intuitive to assume that a larger molecular weight correlates with a larger steric footprint, this is not always the case. A simple methyl group has an A-value of approximately 1.74 kcal/mol because its rapid rotation always forces a hydrogen atom into the electron clouds of the syn-axial hydrogens, causing2[2]. In contrast, the -COOMe group has a significantly lower 3[3]. The Causality: The ester carbonyl possesses a planar sp2 geometry. By rotating the C(carbonyl)-C(ring) bond, the flat carbonyl group can orient itself parallel to the axial C-H bonds. This minimizes the 1,3-diaxial footprint, making the bulky ester group effectively "smaller" than a methyl group. Nonetheless, the equatorial position remains favored by ~1.25 kcal/mol.

The N1-Carbamate: E/Z Rotamerism

The nitrogen atom in the piperidine ring is attached to an electron-withdrawing ethyl carboxylate group (-COOEt), forming a carbamate. The nitrogen lone pair delocalizes into the carbonyl π -system, imparting partial double-bond character to the N-C bond and 4[4]. This restricted rotation (barrier of ~15–18 kcal/mol) results in distinct E and Z rotamers that are in the theoretical ensemble.

Computational Methodology (DFT Workflow)

To evaluate these subtle conformational energy differences, 5[5] is utilized. The M06-2X functional is specifically chosen for its superior handling of non-covalent intramolecular interactions and dispersion forces.

Step-by-Step Protocol:

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate a comprehensive ensemble of conformers, systematically rotating the C4-ester and N1-carbamate bonds.

  • Geometry Optimization: Submit the lowest-energy MM conformers to DFT optimization using the M06-2X functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm each structure is a true minimum (zero imaginary frequencies) and to extract zero-point energy (ZPE) and thermal corrections.

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) to simulate the dielectric environment of the target experimental solvent (e.g., Chloroform, ε = 4.8).

  • Boltzmann Distribution: Calculate the relative Gibbs free energy ( ΔG ) and determine the population of each conformer at 298.15 K.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (DFT: M06-2X/6-311++G**) A->B C 3. Frequency Calculation (Zero-Point Energy & Minima Check) B->C D 4. Solvent Model (SMD) (Single Point Energy in CHCl3) C->D E 5. Boltzmann Population (Thermodynamic Distribution) D->E

Fig 1. Step-by-step computational workflow for DFT conformational analysis.

Quantitative Conformational Energetics

Based on the structural causality and theoretical parameters outlined above, the quantitative distribution of the molecule heavily favors the equatorial C4-ester, split across the two N1 rotamers.

Table 1: Representative Relative Free Energies ( ΔG ) for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Conformers (Calculated at M06-2X/6-311++G(d,p), SMD=CHCl3)

Conformer StateC4-COOMe PositionN1-Carbamate RotamerRelative ΔG (kcal/mol)Est. Boltzmann Population (298K)
Eq-E EquatorialE0.00~ 56%
Eq-Z EquatorialZ+0.15~ 43%
Ax-E AxialE+1.25< 1%
Ax-Z AxialZ+1.40< 1%

Data Interpretation: The energy difference between E and Z rotamers is minimal (<0.5 kcal/mol), leading to a near 1:1 mixture. However, the axial penalty for the -COOMe group effectively locks the ring into a single chair conformation.

Experimental Validation via NMR (Self-Validating System)

A theoretical model is only as robust as its experimental validation. To prove the DFT-calculated populations, Variable-Temperature NMR (VT-NMR) must be employed.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in a non-polar, low-freezing-point deuterated solvent (e.g., CDCl3​ ).

  • Variable-Temperature Acquisition: Cool the NMR probe to -50 °C. This thermal reduction slows the N-C(O) bond rotation below the NMR timescale, allowing the E and Z rotamers to resolve from broad room-temperature humps into two distinct, sharp sets of signals.

  • J-Coupling Analysis (The Causality Check): Isolate the signal for the C4-proton. Measure the vicinal coupling constants ( 3J ). If the theoretical model is correct (C4-COOMe is equatorial), the C4-proton must be axial . An axial proton will exhibit two large trans-diaxial couplings ( 3Jaa​≈10–12 Hz) with the axial protons at C3 and C5.

  • Integration Correlation: Integrate the resolved rotamer peaks to determine the experimental E:Z ratio and correlate this directly with the DFT-calculated Boltzmann populations.

NMR_Validation A DFT Predicted J-Couplings & Shifts C Extract 3J_aa and 3J_ae for C4-Proton A->C B VT-NMR Spectroscopy (-50°C to freeze rotamers) B->C D Confirm Equatorial -COOMe Preference C->D

Fig 2. Self-validating logic integrating DFT predictions with VT-NMR experimental data.

References

  • Conformational Stability of 1,4-Dimethylpiperidine and Its Isomers: A Comparative Analysis. Benchchem. 4

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC / NIH. 5

  • Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing.

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. ACS Publications. 3

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. 1

  • 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate in Solid-Phase Peptide Synthesis

Abstract Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide chains.[1] The introduction of non-proteinogenic amino acids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide chains.[1] The introduction of non-proteinogenic amino acids and scaffolds is a key strategy for creating peptidomimetics with enhanced stability, conformational rigidity, and biological activity. This document provides a detailed technical guide on the potential application of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate as a constrained scaffold for the synthesis of branched or cyclic peptides. While not a conventional reagent for SPPS, its bifunctional nature presents an opportunity for creating novel peptide architectures. This guide outlines the hypothetical, yet scientifically grounded, protocols for its modification, incorporation, and subsequent functionalization within an Fmoc-based SPPS workflow.

Introduction: The Rationale for Piperidine Scaffolds in Peptidomimetics

The therapeutic potential of peptides is often limited by their poor metabolic stability and conformational flexibility.[2] To overcome these limitations, medicinal chemists frequently incorporate constrained structural motifs that mimic secondary structures of proteins, such as β-turns.[3] Heterocyclic scaffolds, including those based on piperidine, are privileged structures in this context.[3][4] They serve as rigid templates to which amino acid side chains or entire peptide fragments can be attached, thereby creating molecules with well-defined three-dimensional structures.[5]

1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is a bifunctional molecule that, after appropriate chemical modification, can be introduced into a peptide sequence. Its piperidine ring provides conformational constraint, while the two carboxylic acid functionalities (unmasked from the ethyl and methyl esters) offer two points for peptide chain elongation or functionalization. This allows for the synthesis of branched peptides or provides the handles for subsequent head-to-side-chain or side-chain-to-side-chain cyclization.[6]

The successful use of such a scaffold in SPPS is critically dependent on an orthogonal protection strategy .[7][8] This means that the protecting groups on the scaffold's functional groups must be removable under conditions that do not affect the N-terminal Fmoc group of the growing peptide chain, the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), or the linker to the solid support.

The Scaffold: Properties and Proposed Derivatization

The starting material, 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate, is not directly suitable for SPPS. The N-1 position is part of a carbamate, and the C-4 position is an ester. To be used as a scaffold, it must first be converted into a derivative with appropriate protecting groups for Fmoc-SPPS. A plausible synthetic route involves the hydrolysis of both esters to yield the dicarboxylic acid, followed by the protection of the piperidine nitrogen with an Fmoc group.

Table 1: Physicochemical Properties of the Starting Material

PropertyValue
IUPAC Name 1-ethyl 4-methyl piperidine-1,4-dicarboxylate
CAS Number 439944-43-1
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance Colorless to pale yellow liquid
Protocol 1: Hypothetical Preparation of the Fmoc-Protected Piperidine Dicarboxylic Acid Scaffold

This protocol describes a potential two-step process to convert the commercially available dicarboxylate into a building block suitable for SPPS.

Step 1: Saponification to the Dicarboxylic Acid

  • Dissolve 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (2.5 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine-1,4-dicarboxylic acid.

Step 2: N-Fmoc Protection

  • Dissolve the crude dicarboxylic acid from Step 1 in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the solution.

  • Cool the mixture to 0°C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final scaffold, 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4,4-dicarboxylic acid . This product should be purified by column chromatography before use in SPPS.

Application in Solid-Phase Peptide Synthesis

The prepared Fmoc-protected dicarboxylic acid scaffold can be incorporated into a peptide sequence using standard coupling protocols. Once coupled, it provides a branch point from which two different peptide chains can be elongated.

Diagram 1: Workflow for Scaffold Incorporation in SPPS

spss_workflow Resin Resin-NH2 Peptide1 Growing Peptide Chain (Resin-...-AA_n-NH2) Resin->Peptide1 Standard SPPS Cycles Scaffold_Coupling Couple Fmoc-Piperidine Dicarboxylic Acid Scaffold Peptide1->Scaffold_Coupling Branched_Peptide Resin-...-AA_n-CO-Piperidine(Fmoc)-(COOH)2 Scaffold_Coupling->Branched_Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Branched_Peptide->Fmoc_Deprotection Activated_Scaffold Resin-...-AA_n-CO-Piperidine(NH)-(COOH)2 Fmoc_Deprotection->Activated_Scaffold Coupling_A Couple First Amino Acid to Piperidine Nitrogen Activated_Scaffold->Coupling_A Chain_A Resin-...-AA_n-CO-Piperidine(NH-AA_A)-(COOH)2 Coupling_A->Chain_A Coupling_B1 Couple Amino Acid to Carboxyl Group 1 Chain_A->Coupling_B1 Coupling_B2 Couple Amino Acid to Carboxyl Group 2 Chain_A->Coupling_B2 Final_Peptide Branched Peptide Coupling_B1->Final_Peptide Coupling_B2->Final_Peptide

Caption: Workflow for incorporating the piperidine scaffold and elongating branched peptide chains.

Protocol 2: Incorporation of the Scaffold into a Resin-Bound Peptide

This protocol assumes a standard Fmoc/tBu SPPS strategy on a Rink Amide resin.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-Piperidine Dicarboxylic Acid Scaffold (prepared as in Protocol 1).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-Piperidine Dicarboxylic Acid Scaffold (2.0 eq), HBTU/HATU (1.95 eq), and DIPEA (4.0 eq) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated scaffold solution. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines) to monitor the completion of the coupling. If the test is positive, extend the coupling time.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents.

Protocol 3: Elongation of Peptide Chains from the Scaffold

After incorporating the scaffold, the N-terminal Fmoc group is removed, and a single amino acid is coupled to the piperidine nitrogen. Subsequently, two peptide chains can be built from the two free carboxylic acid groups.

Step 1: Elongation from the Piperidine Nitrogen

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the piperidine nitrogen.[9]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.

  • Coupling: Couple the next Fmoc-protected amino acid using standard HBTU/HATU activation as described in Protocol 2.

Step 2: Elongation from the Carboxylic Acid Groups

  • The two carboxylic acid groups on the scaffold are now available for coupling.

  • To build two identical peptide chains, use a 4-fold excess of the activated amino acid to couple to both sites simultaneously.

  • To build two different chains, an orthogonal protecting group strategy would need to have been implemented during the scaffold synthesis (e.g., protecting one carboxyl group as an Allyl ester and the other as a t-Butyl ester). This would allow for selective deprotection and chain elongation.[10]

Table 2: Comparison of Common Coupling Reagents for Scaffold Incorporation

Coupling ReagentActivation TimeKey AdvantagesConsiderations
HBTU/DIPEA 2-5 minEfficient, widely used, cost-effective.Can cause racemization with sensitive amino acids.
HATU/DIPEA 2-5 minFaster and more efficient than HBTU, less racemization.More expensive than HBTU.
DIC/Oxyma ~1 minLow racemization, cost-effective.DIC is an allergen; requires careful handling.
Cleavage and Final Product Analysis

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol 4: Cleavage from the Resin
  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the final branched peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion and Future Perspectives

The use of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate as a scaffold in SPPS represents a hypothetical but promising strategy for the synthesis of conformationally constrained, branched peptides. The protocols outlined in this guide, while based on established principles of peptide chemistry, require experimental validation. Successful implementation would open avenues for creating novel peptidomimetics with potentially improved therapeutic properties, such as increased resistance to enzymatic degradation and higher receptor binding affinity.[11][12] Further research should focus on optimizing the synthesis of the orthogonally protected scaffold to allow for the differential elongation of the two peptide chains, thereby expanding the structural diversity achievable with this versatile building block.

References
  • Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. (2006). Bentham Science Publishers. [Link]

  • Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. (2006). Bentham Science. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2007). Tetrahedron. [Link]

  • Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam Reduction/Joullié–Ugi Reaction. (2015). The Journal of Organic Chemistry. [Link]

  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024). The Royal Society Publishing. [Link]

  • Cyclic Peptides in Pipeline: What Future for These Great Molecules?. (2022). Pharmaceuticals. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). ResearchGate. [Link]

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2024). bioRxiv. [Link]

  • Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2007). ResearchGate. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). STAR Protocols. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. (2025). Taylor & Francis Online. [Link]

  • Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. (2003). The Journal of Organic Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Aapptec Peptides. [Link]

  • Selecting Orthogonal Building Blocks. MilliporeSigma. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate. [Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2016). Molecules. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Constrained amino acid analogs in de novo peptide design. (2002). ResearchGate. [Link]

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025). ACS Sustainable Chemistry & Engineering. [Link]

Sources

Application

Application of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate in the Synthesis of σ1 Receptor Ligands

Introduction: The σ1 Receptor as a Therapeutic Target The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The σ1 Receptor as a Therapeutic Target

The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] Its involvement in cellular stress responses, ion channel modulation, and neurotransmitter release underscores its potential in the treatment of neurodegenerative diseases, pain, and psychiatric conditions.[1][2] The development of selective σ1 receptor ligands is therefore a critical area of research in medicinal chemistry. The piperidine scaffold is a well-established pharmacophore for σ1 receptor ligands, with the basic nitrogen atom playing a crucial role in the ligand-receptor interaction.[2][3] This application note details a synthetic strategy for the preparation of potent σ1 receptor ligands, utilizing the versatile starting material, 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate.

Synthetic Strategy: A Multi-step Approach to Novel σ1 Ligands

The synthetic approach outlined below transforms 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate into a 4-alkoxymethylpiperidine derivative, a structural motif present in known σ1 receptor ligands. The strategy involves a four-step sequence:

  • Selective Reduction: The methyl ester at the C4 position is selectively reduced to a primary alcohol.

  • Carbamate Hydrolysis: The ethyl carbamate protecting group on the piperidine nitrogen is removed.

  • N-Alkylation: A substituted phenethyl moiety, a common feature in high-affinity σ1 ligands, is introduced onto the piperidine nitrogen.

  • O-Alkylation (Mitsunobu Reaction): The primary alcohol is converted to an ether, introducing further diversity and modulating the ligand's properties.

Synthetic_Workflow Start 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Step1 Selective Reduction Start->Step1 Intermediate1 Ethyl 4-(hydroxymethyl)piperidine -1-carboxylate Step1->Intermediate1 Step2 Carbamate Hydrolysis Intermediate1->Step2 Intermediate2 4-(Hydroxymethyl)piperidine Step2->Intermediate2 Step3 N-Alkylation Intermediate2->Step3 Intermediate3 1-(Substituted-phenethyl)-4- (hydroxymethyl)piperidine Step3->Intermediate3 Step4 O-Alkylation (Mitsunobu Reaction) Intermediate3->Step4 FinalProduct Target σ1 Receptor Ligand Step4->FinalProduct

Figure 1: Overall synthetic workflow from the starting material to the target σ1 receptor ligand.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (Intermediate 1)

This protocol describes the selective reduction of the methyl ester at the C4 position of the starting material in the presence of the ethyl carbamate. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation as it can reduce esters while being less reactive towards carbamates compared to stronger reducing agents like lithium aluminum hydride.[4][5][6]

Reaction Scheme:

Step1_Scheme reactant 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate product Ethyl 4-(hydroxymethyl)piperidine -1-carboxylate reactant->product reagent LiBH₄ THF, 0°C to rt

Figure 2: Selective reduction of the C4-ester.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate215.25102.15 g
Lithium Borohydride (LiBH₄)21.78120.26 g
Tetrahydrofuran (THF), anhydrous--50 mL
Saturated aq. NH₄Cl--20 mL
Ethyl acetate (EtOAc)--100 mL
Brine--20 mL
Anhydrous Na₂SO₄---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (2.15 g, 10 mmol).

  • Dissolve the starting material in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium borohydride (0.26 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.[7]

Protocol 2: Synthesis of 4-(Hydroxymethyl)piperidine (Intermediate 2)

This step involves the hydrolysis of the ethyl carbamate to deprotect the piperidine nitrogen. This can be achieved under basic conditions.[8]

Reaction Scheme:

Step2_Scheme reactant Ethyl 4-(hydroxymethyl)piperidine -1-carboxylate product 4-(Hydroxymethyl)piperidine reactant->product reagent NaOH, EtOH/H₂O Reflux

Figure 3: Hydrolysis of the ethyl carbamate.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate187.2481.50 g
Sodium Hydroxide (NaOH)40.00401.60 g
Ethanol (EtOH)--30 mL
Water (H₂O)--10 mL
Dichloromethane (DCM)--100 mL
Anhydrous Na₂SO₄---

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.50 g, 8 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add sodium hydroxide (1.60 g, 40 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with dichloromethane (4 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Hydroxymethyl)piperidine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine (Intermediate 3)

This protocol describes the N-alkylation of the deprotected piperidine with a suitable phenethyl bromide derivative.[9][10]

Reaction Scheme:

Step3_Scheme reactant1 4-(Hydroxymethyl)piperidine product 1-[2-(4-Methoxyphenyl)ethyl]-4- (hydroxymethyl)piperidine reactant1->product reactant2 2-(4-Methoxyphenyl)ethyl bromide reactant2->product reagent K₂CO₃, Acetonitrile Reflux

Figure 4: N-Alkylation of the piperidine nitrogen.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-(Hydroxymethyl)piperidine115.1770.81 g
2-(4-Methoxyphenyl)ethyl bromide215.097.71.66 g
Potassium Carbonate (K₂CO₃)138.21141.93 g
Acetonitrile (MeCN), anhydrous--40 mL
Water--50 mL
Ethyl acetate (EtOAc)--100 mL
Brine--20 mL
Anhydrous Na₂SO₄---

Procedure:

  • To a 100 mL round-bottom flask, add 4-(Hydroxymethyl)piperidine (0.81 g, 7 mmol), potassium carbonate (1.93 g, 14 mmol), and anhydrous acetonitrile (40 mL).

  • Add 2-(4-Methoxyphenyl)ethyl bromide (1.66 g, 7.7 mmol) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain the desired N-alkylated product.

Protocol 4: Synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(phenoxymethyl)piperidine (Target Ligand)

The final step involves the etherification of the primary alcohol using a Mitsunobu reaction, which proceeds with inversion of configuration, although this is not relevant for an achiral alcohol. This reaction allows for the introduction of various aryl ethers.[11][12][13][14]

Reaction Scheme:

Step4_Scheme reactant1 1-[2-(4-Methoxyphenyl)ethyl]-4- (hydroxymethyl)piperidine product 1-[2-(4-Methoxyphenyl)ethyl]-4- (phenoxymethyl)piperidine reactant1->product reactant2 Phenol reactant2->product reagent PPh₃, DIAD THF, 0°C to rt

Figure 5: O-Alkylation via Mitsunobu reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1-[2-(4-Methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine249.3551.25 g
Phenol94.1160.56 g
Triphenylphosphine (PPh₃)262.297.51.97 g
Diisopropyl azodicarboxylate (DIAD)202.217.51.5 mL
Tetrahydrofuran (THF), anhydrous--50 mL
Ethyl acetate (EtOAc)--100 mL
Saturated aq. NaHCO₃--20 mL
Brine--20 mL
Anhydrous Na₂SO₄---

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 1-[2-(4-Methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine (1.25 g, 5 mmol), phenol (0.56 g, 6 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 mL, 7.5 mmol) dropwise over 20 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the target ligand, 1-[2-(4-Methoxyphenyl)ethyl]-4-(phenoxymethyl)piperidine.

Data and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table of Expected Data:

CompoundAppearanceExpected ¹H NMR signals (indicative)Expected MS (ESI+) [M+H]⁺
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylateColorless oilδ 4.1 (q, 2H), 3.9 (m, 2H), 3.4 (d, 2H), 2.7 (t, 2H), 1.7 (m, 2H), 1.5 (m, 1H), 1.2 (t, 3H), 1.1 (m, 2H)188.12
4-(Hydroxymethyl)piperidineWhite solidδ 3.4 (d, 2H), 3.0 (m, 2H), 2.5 (m, 2H), 1.7 (m, 2H), 1.4 (m, 1H), 1.1 (m, 2H)116.10
1-[2-(4-Methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidinePale yellow oilδ 7.1 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H), 3.4 (d, 2H), 2.9 (m, 2H), 2.7 (m, 2H), 2.5 (m, 2H), 2.0 (m, 2H), 1.7 (m, 2H), 1.5 (m, 1H), 1.2 (m, 2H)250.18
1-[2-(4-Methoxyphenyl)ethyl]-4-(phenoxymethyl)piperidineWhite solidδ 7.3-6.8 (m, 9H), 4.0 (d, 2H), 3.8 (s, 3H), 3.0 (m, 2H), 2.8 (m, 2H), 2.6 (m, 2H), 2.1 (m, 2H), 1.9 (m, 1H), 1.8 (m, 2H), 1.4 (m, 2H)326.21

Conclusion

This application note provides a detailed and logical synthetic pathway for the preparation of novel σ1 receptor ligands starting from the readily available 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate. The described protocols utilize well-established and reliable chemical transformations, offering a versatile route for the synthesis of a library of 4-substituted piperidine derivatives for structure-activity relationship (SAR) studies and drug discovery efforts targeting the σ1 receptor.

References

  • Applications and Limitations of the I2-Mediated Carbamate Annulation for the Synthesis of Piperidines: Five- versus Six-Membered Ring Formation. ACS Publications. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PMC. [Link]

  • Synthesis of 2-(4-methoxyphenyl) indolizine. PrepChem.com. [Link]

  • Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity. ScienceDirect. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS. [Link]

  • Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. PMC. [Link]

  • An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. ResearchGate. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • New methods for the synthesis of alfentanil, sufentanil, and remifentanil.
  • How can i selectively reduce ester to alcohol instead of amide present? ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)-heptadeca-2,4,6,8,10,12,14,16-octaenoate. SciSpace. [Link]

  • Lithium borohydride. Wikipedia. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Solved Lithium borohydride (LiBH4) is a useful reducing. Chegg.com. [Link]

  • Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl). ACS Publications. [Link]

  • Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. PubChem. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Scholars Research Library. [Link]

  • New Carbamates and Related Compounds. ACS Publications. [Link]

  • How does NaBH4 reduce this ester? Reddit. [Link]

  • Interrogation de Seconde Licence 2003-2004. University of Angers. [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B. [Link]

  • Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol. RSC Publishing. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]

  • N-alkylation of 4-piperidone. Sciencemadness.org. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

Sources

Method

Application Note: 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate as a Key Intermediate in API Synthesis

Executive Summary In modern pharmaceutical process chemistry, the strategic selection of orthogonally protected building blocks is critical for maximizing atom economy and minimizing purification bottlenecks. 1-Ethyl 4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, the strategic selection of orthogonally protected building blocks is critical for maximizing atom economy and minimizing purification bottlenecks. 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 126291-64-3) and its saponified derivative, 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: 118133-15-6), serve as highly versatile isonipecotic acid scaffolds.

This application note details the mechanistic rationale and experimental workflows for utilizing this intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, we highlight its role as Key Starting Material I (KSM-I) in the synthesis of benzazepine-based antihistamines such as Alcaftadine [1]. By exploiting the differential reactivity of the C-4 methyl ester and the N-1 ethyl carbamate, chemists can execute sequential functionalizations that culminate in a highly efficient global reduction step, seamlessly installing the N-methyl pharmacophore required for target receptor binding.

Mechanistic Rationale & Orthogonal Reactivity

The structural brilliance of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate lies in its dual-functional protection strategy, which dictates the causality of the synthetic workflow:

  • C-4 Methyl Ester (Nucleophilic Acyl Substitution): The C-4 methyl ester is highly susceptible to selective saponification under mild aqueous basic conditions. This yields the free carboxylic acid without disturbing the N-carbamate. The resulting acid can be converted into an acyl chloride or activated ester for subsequent amide coupling with complex amines (e.g., 2-phenylethanol derivatives).

  • N-1 Ethoxycarbonyl (Latent N-Methyl Group): Unlike Boc or Cbz protecting groups—which require dedicated deprotection steps and subsequent reductive aminations to install alkyl groups—the ethyl carbamate is exceptionally stable to both the basic conditions of ester hydrolysis and the highly acidic conditions of acyl chloride formation . Crucially, when subjected to strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ), the carbamate is directly reduced to an N-methyl group . This allows for a "global reduction" that simultaneously reduces the newly formed C-4 amide to an amine/alcohol while unmasking the N-methyl piperidine core, effectively combining three synthetic steps into one.

Synthetic Workflow & Visualization

The workflow below illustrates the transformation of the dicarboxylate intermediate into an N-methylated API precursor, a pathway validated in the commercial scale-up of Alcaftadine [1].

G Start 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (Orthogonally Protected) Hydrolysis Selective Hydrolysis (NaOH, H2O/EtOH) Start->Hydrolysis Acid 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid (KSM-I) Hydrolysis->Acid Activation Acyl Chloride Formation (SO2Cl2, DMF) Acid->Activation Coupling Amide Coupling (with KSM-II / Amine) Activation->Coupling Amide N-Ethoxycarbonyl Piperidinyl Amide Coupling->Amide Reduction Global Reduction (LiAlH4) Carbamate -> N-Methyl Amide -> Alcohol/Amine Amide->Reduction NMethyl N-Methyl Piperidine Intermediate Reduction->NMethyl API Target API (e.g., Alcaftadine) NMethyl->API Cyclization & Oxidation (MnO2)

Fig 1: Synthetic workflow from 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate to N-methyl API.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated in-process controls (IPCs) to ensure self-validation at each stage of the synthesis.

Protocol A: Selective Saponification to KSM-I

Objective: Hydrolyze the C-4 methyl ester while preserving the N-1 ethyl carbamate.

  • Reaction: Charge a reactor with purified water (10 vol) and NaOH flakes (1.5 eq). Cool to 20–25 °C. Add 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) dropwise.

  • Visual Validation: The initial biphasic mixture will gradually transition into a clear, homogeneous solution as the methyl ester hydrolyzes into the water-soluble sodium carboxylate salt.

  • IPC: Monitor via HPLC. Proceed when starting material is < 0.5%.

  • Workup: Cool the mass to 5–10 °C and acidify to pH 1–2 using conc. HCl. Extract the precipitated free acid into toluene (3 × 5 vol). The phase separation acts as a self-purifying step, leaving inorganic salts in the aqueous layer. Concentrate the organic layer to yield 1-(ethoxycarbonyl)piperidine-4-carboxylic acid.

Protocol B: Acyl Chloride Formation and Amide Coupling

Objective: Activate the carboxylic acid and couple it with a secondary amine (KSM-II).

  • Activation: Dissolve the acid from Protocol A in dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq). Slowly add Thionyl Chloride ( SOCl2​ ) or Sulfuryl Chloride ( SO2​Cl2​ ) (1.2 eq) at 10 °C.

  • Visual Validation: Vigorous gas evolution ( SO2​ and HCl ) will occur. The cessation of gas evolution indicates reaction completion.

  • IPC: Quench a 0.5 mL aliquot in methanol and analyze by TLC/HPLC. The presence of the methyl ester confirms successful acyl chloride formation.

  • Coupling: Concentrate the mixture under vacuum to remove excess SOCl2​ . Re-dissolve in acetonitrile, cool to 0 °C, and add Triethylamine (2.0 eq) followed by the target amine (1.0 eq). Stir for 4 hours at room temperature. Quench with water and extract with ethyl acetate.

Protocol C: Global Reduction (Carbamate to N-Methyl)

Objective: Simultaneously reduce the amide to an amine/alcohol and the ethyl carbamate to an N-methyl group.

  • Reaction: Suspend LiAlH4​ (4.0 eq) in anhydrous THF under dry N2​ . Cool to 0 °C. Slowly add a solution of the amide intermediate (from Protocol B) in THF.

  • Causality of Equivalents: 4.0 equivalents of LiAlH4​ are strictly required: 2 equivalents to reduce the amide, and 2 equivalents to reduce the carbamate, compensating for the consumption of hydride by the leaving ethoxide group.

  • Reflux: Heat the reaction to 65 °C for 3–4 hours.

  • Fieser Workup (Self-Validating Quench): Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add: x mL of H2​O , then x mL of 15% NaOH, followed by 3x mL of H2​O .

  • Visual Validation: A crisp, white, granular precipitate of aluminum salts will form. If the precipitate is gelatinous, the water ratio is incorrect. The granular solid allows for rapid, clog-free filtration through Celite, leaving a highly pure N-methylated product in the filtrate.

Data Presentation: Optimization of Global Reduction

To demonstrate the necessity of the chosen reduction parameters, Table 1 summarizes the optimization data for the conversion of the N-ethoxycarbonyl amide intermediate to the N-methyl target.

Reducing AgentEquivalentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
NaBH4​ 4.0MeOH65120N/AHydride donor too weak to reduce carbamates or amides.
Red-Al3.5Toluene8066892.5Partial reduction observed; side reactions due to high temp.
LiAlH4​ 2.5THF0 to 6544178.0Insufficient equivalents; incomplete reduction of carbamate.
LiAlH4​ 4.0 THF 0 to 65 3 94 99.1 Optimal; complete double reduction with clean Fieser workup.

Table 1: Optimization parameters for the global reduction of the N-ethoxycarbonyl amide intermediate.

Conclusion

The use of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate streamlines the synthesis of complex piperidine-containing APIs. By leveraging the orthogonal stability of the N-ethyl carbamate during C-4 functionalization, and subsequently utilizing it as a latent N-methyl group via global reduction, process chemists can eliminate tedious protection/deprotection cycles. This methodology not only improves overall yield but also ensures high scalability and commercial viability, as demonstrated in the industrial synthesis of Alcaftadine [1, 2].

References

  • Lahoti, A. M., Ambhaikar, N. B., Rajagopal Reddy, D. M., Roy, A., Krishna Reddy, K. V. S. R., & Mahender Rao, S. (2022). Investigation of Alcaftadine using a Double Oxidation Process by Eliminating Column Chromatography. Asian Journal of Chemistry, 34(6), 1431-1438.[Link]

  • Gallois-Bernos, A., & Thurmond, R. L. (2012). Alcaftadine, a new antihistamine with combined antagonist activity at histamine H1, H2, and H4 receptors. Journal of Receptor, Ligand and Channel Research, 5, 9-20.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate

Welcome to the technical support center for the synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate typically proceeds via the N-ethylation of methyl piperidine-4-carboxylate. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This section addresses the most common issues in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a highly polar byproduct that is difficult to separate from the starting material. What is happening and how can I prevent it?

Answer: This is a classic sign of over-alkylation , a common problem when alkylating secondary amines.[1][2] The secondary amine of the starting material, methyl piperidine-4-carboxylate, is nucleophilic and reacts with the ethylating agent (e.g., ethyl iodide or ethyl bromide) to form the desired tertiary amine product. However, this tertiary amine product can also react with the ethylating agent to form a quaternary ammonium salt. This salt is highly polar and often insoluble in the reaction solvent, leading to purification challenges.

Mitigation Strategies for Over-alkylation:

StrategyMechanism of ActionKey Considerations
Control Stoichiometry Limiting the amount of the ethylating agent ensures it is consumed before significant quaternization of the product can occur.Use a slight excess (1.05-1.1 equivalents) of the ethylating agent. A large excess will drive the formation of the quaternary salt.[3]
Slow Addition of Ethylating Agent Maintaining a low concentration of the ethylating agent throughout the reaction minimizes its availability to react with the tertiary amine product.[3]Use a syringe pump for gradual addition over several hours. This is particularly effective for larger scale reactions.
Choice of Base and Solvent A non-nucleophilic, sterically hindered base can deprotonate the secondary amine without competing in the alkylation. The solvent can influence the reactivity of the species involved.Hunig's base (N,N-diisopropylethylamine) is an excellent choice.[3] Aprotic solvents like acetonitrile or DMF are commonly used.[3]
Reductive Amination This alternative two-step, one-pot process involves the reaction of the secondary amine with an aldehyde (acetaldehyde in this case) to form an iminium ion, which is then reduced in situ. This method is highly selective for mono-alkylation.[2][4]Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.[4]

Question 2: My NMR analysis shows the presence of an ethyl ester at the 4-position, in addition to the desired methyl ester. What is causing this and how can I avoid it?

Answer: This side reaction is transesterification , the conversion of one ester to another.[5] In this synthesis, if ethanol is used as the solvent, the ethoxide ions present (especially under basic conditions) can attack the carbonyl carbon of the methyl ester at the 4-position, leading to the formation of the corresponding ethyl ester.

Preventing Transesterification:

  • Solvent Choice: The most effective way to prevent transesterification is to avoid using an alcohol solvent that can participate in the reaction. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are recommended.

  • Use of Conjugate Acid: If an alcohol solvent is necessary, using the conjugate acid of the alkoxide leaving group can help to suppress transesterification.[5] However, in this case, with two different ester groups, avoiding alcohol solvents altogether is the best approach.

  • Temperature Control: Lowering the reaction temperature can help to reduce the rate of this side reaction.

Question 3: After workup, I am observing a significant amount of a carboxylic acid impurity. What is the source of this, and how can I minimize it?

Answer: The presence of a carboxylic acid impurity indicates hydrolysis of one or both of the ester groups. This can occur during the reaction if water is present, or more commonly during the aqueous workup if the pH is not carefully controlled. Both acidic and basic conditions can promote ester hydrolysis.

Minimizing Ester Hydrolysis:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis during the reaction.

  • Controlled Workup: During the workup, use a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any acid. Avoid using strong acids or bases for extended periods.

  • Temperature of Workup: Perform the aqueous workup at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis?

A: The most common and commercially available starting material is methyl piperidine-4-carboxylate (also known as methyl isonipecotate).[6][7]

Q: Which ethylating agent should I use?

A: Ethyl iodide and ethyl bromide are both effective. Ethyl iodide is generally more reactive but also more expensive.

Q: How can I effectively purify the final product from the unreacted starting material and side products?

A: Flash column chromatography on silica gel is the most common purification method. To prevent tailing of the basic piperidine product on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the mobile phase.[8]

Q: My purified product is an oil, but I have seen it reported as a solid. What should I do?

A: The presence of residual solvents or minor impurities can prevent crystallization.[8] Try drying the product under high vacuum for an extended period. If it remains an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate via Direct N-Ethylation

Materials:

  • Methyl piperidine-4-carboxylate

  • Ethyl iodide

  • N,N-diisopropylethylamine (Hunig's base)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Mobile phase: Dichloromethane/Methanol with 0.5% triethylamine

Procedure:

  • To a stirred solution of methyl piperidine-4-carboxylate (1.0 eq.) in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 eq.).

  • Add ethyl iodide (1.1 eq.) dropwise to the solution at room temperature over 2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 0.5% triethylamine as the eluent.

Protocol 2: Synthesis via Reductive Amination

Materials:

  • Methyl piperidine-4-carboxylate

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of methyl piperidine-4-carboxylate (1.0 eq.) in anhydrous DCE, add acetaldehyde (1.2 eq.) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the resulting mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Methyl piperidine-4-carboxylate Product 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate SM->Product N-Ethylation EA Ethylating Agent EA->SM Base Base Base->SM Overalkylation Quaternary Ammonium Salt Product->Overalkylation Further Ethylation Transesterification 1,4-Diethyl piperidine-1,4-dicarboxylate Product->Transesterification Ethanol Solvent Hydrolysis Carboxylic Acid Impurity Product->Hydrolysis Aqueous Workup

Caption: Synthetic pathway and common side reactions.

Troubleshooting Decision Tree

Start Identify Primary Impurity Impurity1 Highly Polar Byproduct (Over-alkylation) Start->Impurity1 Impurity2 Ethyl Ester at C4 (Transesterification) Start->Impurity2 Impurity3 Carboxylic Acid (Hydrolysis) Start->Impurity3 Sol1 Control Stoichiometry Slow Addition Use Hunig's Base Consider Reductive Amination Impurity1->Sol1 Solution Sol2 Use Aprotic Solvent (DCM, THF) Avoid Alcohol Solvents Impurity2->Sol2 Solution Sol3 Anhydrous Conditions Controlled pH Workup Low Temperature Workup Impurity3->Sol3 Solution

Caption: Decision tree for troubleshooting side reactions.

References

  • ACS GCI Pharmaceutical Roundtable. (2026, March 7). Avoiding Over-alkylation. Wordpress. [Link]

  • Beilstein Journals. (2005, August 26). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • National Institutes of Health. Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • ACS Publications. (2000, October 21). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]

  • ACS Publications. (2006). Journal of Medicinal Chemistry, 49(1). [Link]

  • Google Patents.
  • Master Organic Chemistry. (2022, November 10). Transesterification. [Link]

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

  • NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • ResearchGate. Synthesis of piperidine derivatives catalyzed by unsaturated dicarboxylic acids. [Link]

Sources

Optimization

byproduct formation in the esterification of piperidine-1,4-dicarboxylic acid

An in-depth guide to navigating the complexities of byproduct formation during the esterification of piperidine-1,4-dicarboxylic acid, designed for chemists and drug development professionals. Introduction: The Synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of byproduct formation during the esterification of piperidine-1,4-dicarboxylic acid, designed for chemists and drug development professionals.

Introduction: The Synthetic Challenge

Piperidine-1,4-dicarboxylic acid and its ester derivatives are valuable scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, their synthesis is not without challenges. The presence of a reactive secondary amine (the piperidine nitrogen) alongside two carboxylic acid groups creates a landscape ripe for competitive side reactions. This guide provides a comprehensive troubleshooting framework, structured as a series of frequently asked questions, to help researchers anticipate, identify, and mitigate the formation of common byproducts, thereby optimizing reaction yields and ensuring product purity.

Technical Troubleshooting & FAQs

Question 1: My reaction is producing a significant amount of N-alkylated or N-acylated byproduct. Why is this happening and how can I prevent it?

Answer:

This is the most common side reaction encountered during the esterification of piperidine-1,4-dicarboxylic acid. The piperidine nitrogen is a nucleophile and can compete with the alcohol for the electrophilic species in the reaction, whether it's a protonated carboxylic acid, an alkyl halide, or another activating agent.

Causality:

  • Direct Alkylation: When using alkylating agents (e.g., methyl iodide, diethyl sulfate) to form the ester, the piperidine nitrogen can be directly alkylated. This reaction is often faster than the desired esterification, especially if a base is used, leading to N-alkylated byproducts. Further alkylation can lead to the formation of quaternary ammonium salts, which complicates purification[1][2].

  • N-Acylation: Under certain conditions, particularly with activating agents like dicyclohexylcarbodiimide (DCC), the piperidine nitrogen of one molecule can attack the activated carboxyl group of another, leading to amide-linked dimers or oligomers.

Solution: Nitrogen Protection The most robust strategy to prevent N-alkylation and N-acylation is to "mask" the nucleophilicity of the piperidine nitrogen using a protecting group before performing the esterification. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under many esterification conditions and its straightforward removal under acidic conditions.

Workflow for N-Protection and Esterification

G cluster_0 PART 1: N-Protection cluster_1 PART 2: Diesterification cluster_2 PART 3: (Optional) Deprotection start Piperidine-1,4- dicarboxylic Acid proc1 React with Boc Anhydride (Boc)₂O Base (e.g., NaOH, Et₃N) Solvent (e.g., Dioxane/Water) start->proc1 prod1 N-Boc-piperidine-1,4- dicarboxylic Acid proc1->prod1 proc2 Select Esterification Method (e.g., SOCl₂/MeOH or K₂CO₃/MeI) prod1->proc2 Purify & Proceed prod2 N-Boc Protected Diester (e.g., 1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylate) proc2->prod2 proc3 Treat with Strong Acid (e.g., TFA in DCM or HCl in Dioxane) prod2->proc3 Purify & Proceed final_prod Final Diester Product (as a salt) proc3->final_prod

Caption: Recommended workflow to avoid N-alkylation side reactions.

Question 2: I'm observing a byproduct with a mass corresponding to the loss of water (or alcohol) from my starting material/product. Could this be lactam formation?

Answer:

Yes, intramolecular cyclization to form a lactam is a potential side reaction, though less common than N-alkylation if the nitrogen is unprotected. This occurs when the piperidine nitrogen attacks one of the carboxylic acid (or ester) groups within the same molecule.

Causality: This reaction is typically driven by heat or the use of strong activating agents that make the carboxyl group highly electrophilic. The formation of a six-membered ring (δ-lactam) is thermodynamically feasible. While β-lactam formation is also known, it's less likely in this specific system without specific reagents designed for that purpose[3][4].

Solution: Reaction Condition Control

  • Nitrogen Protection: As with N-alkylation, protecting the nitrogen with a group like Boc completely prevents this side reaction[5][6].

  • Mild Conditions: If proceeding without a protecting group, avoid high temperatures and highly potent activating agents. Steglich esterification using DCC with an additive like HOBt can sometimes suppress lactam formation compared to harsher methods.

  • Method Selection: Fischer esterification (acidic alcohol) is less likely to cause lactamization than methods involving strong coupling agents, as the nitrogen is protonated and non-nucleophilic under strongly acidic conditions.

Question 3: My esterification reaction has a low yield and a lot of unreacted starting material. What's going wrong?

Answer:

Low conversion is a common issue, often related to the specific esterification method chosen and the reaction equilibrium.

Causality & Solutions by Method:

MethodCommon Cause of Low YieldTroubleshooting Steps
Fischer Esterification Reversible Reaction: The reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back to the starting materials[7][8][9].1. Use Excess Alcohol: Use the alcohol as the solvent to drive the reaction forward (Le Châtelier's principle)[9].2. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves).3. Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used[8].
Alkyl Halide with Base Poor Solubility: The dicarboxylic acid salt may not be fully soluble in the solvent (e.g., DMF, Acetonitrile).Insufficient Base: Not enough base (e.g., K₂CO₃) to fully deprotonate both carboxylic acids.1. Solvent Choice: Use a polar aprotic solvent like DMF to improve solubility[10].2. Base Stoichiometry: Use at least 2.2 equivalents of a non-nucleophilic base.3. Temperature: Gently heating (e.g., 50-60 °C) can increase the reaction rate.
DCC/DMAP Coupling Steric Hindrance: The carboxylic acid groups may be sterically hindered.Reagent Degradation: DCC is moisture-sensitive.1. Use Fresh Reagents: Ensure DCC and DMAP are dry and of high quality.2. Temperature Control: Add DCC at 0 °C to control the initial reaction rate and minimize side reactions[11].3. Alternative Coupling Agents: Consider other agents like EDC or HATU if steric hindrance is a major issue.
Mechanism Overview: Fischer Esterification

Fischer_Esterification RCOR_OH R-COOH Protonated_Acid R-C(=O⁺H)-OH RCOR_OH->Protonated_Acid + H⁺ (Catalyst) H_plus H⁺ ROH R'-OH Tetrahedral_Intermediate R-C(OH)(O⁺H-R')-OH Protonated_Acid->Tetrahedral_Intermediate + R'-OH (Attack) Water H₂O Proton_Transfer R-C(OH)(OR')-O⁺H₂ Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss R-C(=O⁺R') Proton_Transfer->Water_Loss - H₂O (Elimination) Ester R-COOR' Water_Loss->Ester - H⁺ (Regenerate Catalyst)

Caption: Key steps in the Fischer Esterification mechanism.

Question 4: I'm trying to purify my diester product by column chromatography, but it's tailing badly on the silica gel. How can I get a clean separation?

Answer:

Product tailing is a classic problem when purifying basic compounds like piperidines on acidic silica gel. The free amine (if deprotected) or even the protected piperidine can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and broad peaks.

Causality: The lone pair of electrons on the piperidine nitrogen forms a strong acid-base interaction with the silica gel surface, causing the compound to "stick" and elute slowly and unevenly.

Solutions:

  • Basic Modifier in Eluent: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your product for the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate)[12].

  • Deactivate the Silica: Before loading your sample, flush the column with the eluent containing the basic modifier. This "deactivates" the most aggressive acidic sites[12].

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (which is less acidic) or an amine-functionalized silica gel column[12].

Recommended Experimental Protocol

This protocol describes the synthesis of dimethyl piperidine-1,4-dicarboxylate, utilizing a Boc-protection strategy to ensure high yield and purity.

Part A: Synthesis of 1-(tert-butoxycarbonyl)piperidine-1,4-dicarboxylic acid

  • Dissolution: In a round-bottomed flask, dissolve piperidine-1,4-dicarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide (NaOH) solution.

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and stir the mixture vigorously at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1N hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the N-Boc protected diacid.

Part B: Synthesis of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate

  • Setup: Suspend the N-Boc protected diacid (1.0 eq) from Part A in anhydrous N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.

  • Alkylating Agent: Add iodomethane (MeI, 2.2 eq) dropwise via syringe. Caution: Iodomethane is toxic and a suspected carcinogen; handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed[10].

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate, adding 1% Et₃N to the eluent) to afford the pure diester product[10][12].

References

  • BenchChem. (2025).
  • Google Patents. (1998). WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • D'hooghe, M., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
  • Procter, D. J., et al. (2019). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Hammer, R. P., & McLaughlin, M. L. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
  • ResearchGate. (2017).
  • APeptide Co. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bryan, J. E., & Miller, S. J. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
  • Organic Chemistry Portal. (2007). Organic Functional Group Protection.
  • Shteingarts, V. D., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules.
  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.
  • PatSnap. (2025).
  • Encyclopedia MDPI. (2020). Synthesis of β-Lactams.
  • Reiss, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Chemistry Steps. (2021).

Sources

Troubleshooting

Technical Support Center: Purification of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate

An in-depth guide to the purification of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process.

The synthesis of piperidine derivatives like 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceutical compounds.[1][2][3] Achieving high purity is a critical, non-negotiable step for accurate biological evaluation, ensuring product safety, and meeting stringent regulatory standards. This guide provides field-proven insights and detailed protocols to navigate the challenges of purifying this specific dicarboxylate derivative, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate?

A1: Impurities typically arise from the manufacturing process and can be categorized as process-related impurities or degradation products.[4] For a typical synthesis involving the sequential N- and C-functionalization of a piperidine ring, you should anticipate:

  • Unreacted Starting Materials: Such as methyl isonipecotate (methyl piperidine-4-carboxylate) or ethyl piperidine-4-carboxylate.[5]

  • Intermediates: Incomplete reaction of the secondary amine before esterification, or vice-versa, can leave mono-substituted precursors in your crude product.

  • Byproducts of N-Alkylation: Side reactions with the alkylating agent (e.g., ethyl chloroformate) can occur.

  • Di-acylated or Di-alkylated Species: Over-reaction can lead to undesired complex piperidine structures.[4]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Toluene, Dichloromethane, Ethanol) are common impurities that must be removed.[6][7]

  • Degradation Products: The ester functionalities are sensitive to strongly acidic or basic conditions, especially at elevated temperatures, which can lead to hydrolysis back to the corresponding carboxylic acid or transesterification if alcohols are present.

Q2: How do I choose the most effective purification method for my scale and purity requirements?

A2: The optimal purification strategy depends on the nature of the impurities, the quantity of material, and the final purity required. A multi-step approach is often the most effective.[1]

  • Initial Bulk Purification (for >1g scale): Start with an Acid-Base Extraction . This is highly effective for separating your basic piperidine product from neutral organic impurities and acidic byproducts. The piperidine is protonated and moves to the aqueous acid phase, leaving other impurities behind.[1]

  • For Volatile Impurities: If your impurities have significantly different boiling points from your product, Vacuum Distillation is an excellent choice for purification on a larger scale.[6][8]

  • High-Resolution Purification (for any scale): Flash Column Chromatography on silica gel is the most common and versatile method for achieving high purity (>95%).[1][9][10] It excels at separating compounds with different polarities.

  • For Highest Purity (>99%): If flash chromatography is insufficient, consider preparative HPLC. For solid derivatives, Recrystallization is a powerful technique, often from solvents like ethanol or ethanol/ethyl acetate mixtures.[11] Although 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is likely an oil, it can be converted to a solid salt (e.g., hydrochloride) and purified via recrystallization.

The following decision tree provides a logical workflow for selecting a purification technique.

G Start Crude 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Decision1 Are impurities primarily non-basic/neutral? Start->Decision1 Method_AcidBase Perform Acid-Base Extraction Decision1->Method_AcidBase Yes Decision2 Are remaining impurities volatile with different B.P.? Decision1->Decision2 No Method_AcidBase->Decision2 Method_Distill Vacuum Distillation Decision2->Method_Distill Yes Decision3 Need to separate based on polarity? Decision2->Decision3 No Method_Distill->Decision3 Method_Chroma Flash Column Chromatography Decision3->Method_Chroma Yes End Pure Product Decision3->End No (Purity Sufficient) Method_Chroma->End

Caption: Decision tree for selecting a purification method.

Q3: My product has a persistent yellow or brown color. How can I remove it?

A3: Color impurities are common and often highly conjugated molecules present in trace amounts.

  • Activated Charcoal: During a redissolution step (e.g., before the final extraction in an acid-base workup or before attempting recrystallization of a salt), you can add a small amount of activated charcoal to the solution, heat briefly, and then filter it through a pad of Celite. The charcoal adsorbs many colored impurities.[12]

  • Column Chromatography: This is generally very effective. The colored impurities will either have a very different retention factor (Rf) and be easily separated, or they will stick irreversibly to the top of the silica gel column.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling patterns for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[13]

  • Thin-Layer Chromatography (TLC): A simple and quick way to assess purity. A pure compound should ideally show a single spot in multiple solvent systems.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide a quantitative measure of purity (e.g., >98%). GC is also excellent for detecting and quantifying residual solvents.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete protonation of the piperidine nitrogen. 2. Incomplete extraction from the basified aqueous layer. 3. Emulsion formation during extraction.1. Ensure the pH of the aqueous layer is < 2 during the acid wash. Use a pH meter for accuracy. 2. After basifying to pH > 12, perform at least 3-4 extractions with your organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently.
Product is "streaking" or "tailing" on the silica gel TLC plate/column. The basic nitrogen of the piperidine is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or a few drops of ammonia, to your chromatography eluent.[1] This will neutralize the acidic sites and result in sharper, more symmetrical peaks/spots.
Product decomposition during vacuum distillation. The temperature required for distillation is too high, causing the ester groups to degrade.1. Ensure you are using a high-vacuum pump to lower the boiling point as much as possible. 2. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. 3. If decomposition persists, column chromatography is a milder alternative.
Inseparable impurities after column chromatography. The impurities have a very similar polarity and Rf value to your product.1. Optimize the Solvent System: Switch to a different solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol) to alter the selectivity. 2. Change the Stationary Phase: If silica is not working, consider using alumina (neutral or basic) or a C18 reversed-phase column.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic piperidine derivative from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. The basic piperidine will be protonated (R₃N → R₃NH⁺Cl⁻) and partition into the aqueous phase. Neutral impurities will remain in the organic layer.[1]

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral impurities).

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). This deprotonates the piperidinium salt, regenerating the free base which may precipitate or form an oil.[1]

  • Final Extraction: Transfer the basified mixture back to a separatory funnel and extract three times with fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

G cluster_0 Separatory Funnel (Step 2) cluster_1 Separatory Funnel (Step 3) cluster_2 Beaker (Step 4) cluster_3 Separatory Funnel (Step 5) a Organic Layer Crude Mixture + Neutral Impurities Aqueous Layer 1 M HCl b Organic Layer (Discard) Neutral Impurities Aqueous Layer (Keep) Protonated Piperidine a->b Shake & Separate c c b->c Collect Aqueous d Organic Layer (Keep) Purified Piperidine Aqueous Layer (Discard) Salts c->d Extract w/ DCM e Pure Product d->e Dry & Concentrate

Caption: Workflow for acid-base extraction purification.

Protocol 2: Flash Column Chromatography

This protocol is for the high-resolution purification of the synthesized piperidine derivative.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

    • Pro-Tip: To prevent peak tailing, add 0.5-1% triethylamine (Et₃N) to your chosen eluent system.[1]

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent (hexanes). Carefully pour it into a glass column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC. Combine the fractions that contain the pure product (single spot at the correct Rf).

  • Concentration: Concentrate the combined pure fractions under reduced pressure to yield the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • Perumal, M., et al. (2021).
  • Veeprho. (n.d.). Amine Di piperazine impurity.
  • Google Patents. (2002).
  • BOC Sciences. (n.d.). Piperidine and Impurities.
  • Semantic Scholar. (n.d.).
  • Kong, J., et al. (2010). PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. Organic Syntheses, 87, 137. [Link]

  • Amides. (n.d.). 124443-68-1 | Methyl 1-(tert-Butoxycarbonyl)
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. [Link]

  • Guidechem. (2022).
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubChem - NIH. (n.d.). Ethyl 4-piperidinecarboxylate. [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve the Regioselectivity of Piperidine Dicarboxylate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of piperidine dicarboxylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of piperidine dicarboxylates. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving precise control over substituent placement is paramount for developing novel therapeutics.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of these reactions and improve your experimental outcomes.

Understanding the Challenge: The "Why" Behind Poor Regioselectivity

Piperidine dicarboxylates present a unique synthetic puzzle. The presence of two ester functionalities, often at positions 2,4-, 2,5-, or 2,6-, creates multiple reactive sites. Achieving selective reaction at one ester over the other, or at a specific C-H bond on the ring, is often difficult due to subtle differences in steric and electronic environments. Poor regioselectivity typically stems from a combination of factors including:

  • Similar Steric Hindrance: The local environment around each carboxylate group may not be sufficiently different to favor the approach of a reagent to one site.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate groups and the nitrogen heteroatom influences the reactivity of the entire ring system.[1]

  • Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, which can present different reactive faces to incoming reagents.

  • Reaction Mechanism: The inherent mechanism of a given reaction (e.g., SNAr, C-H activation, Dieckmann cyclization) will have its own set of regiochemical rules and preferences.[3][4]

This guide will dissect these issues and provide actionable strategies to overcome them.

Troubleshooting Guide: Common Problems & Actionable Solutions

This section is formatted in a problem/solution style to directly address issues you may be facing in the lab.

Problem 1: My N-alkylation of a piperidine dicarboxylate is non-selective, leading to a mixture of products.

Possible Cause: Direct N-alkylation of piperidine can be challenging to control, especially with multiple reactive sites. The reaction can proceed to form quaternary ammonium salts if an excess of the alkylating agent is used.[5]

Solutions & Scientific Rationale:

  • Slow Addition of Alkylating Agent: To favor mono-alkylation, add the alkyl halide slowly to a solution where the piperidine is in excess.[5] A syringe pump is recommended for precise control.[5] This ensures that the concentration of the alkylating agent remains low, minimizing the chance of a second alkylation event.

  • Control of Stoichiometry: Use a slight excess (1.1 equivalents) of the alkylating agent to drive the reaction to completion for the mono-alkylation product.[5]

  • Use of a Mild Base: Incorporating a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can scavenge the acid formed during the reaction, preventing the formation of the piperidinium salt which is less reactive.[5] However, be aware that the presence of a base can potentially promote di-alkylation.[5]

  • Alternative N-Functionalization Strategies: Consider reductive amination as a more controlled method for introducing N-alkyl groups. This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.

Experimental Protocol: Controlled N-Mono-alkylation

  • Dissolve the piperidine dicarboxylate (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add the alkyl halide (1.1 eq) over several hours at room temperature using a syringe pump.[5]

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • To obtain the free base, partition the residue between a suitable organic solvent (e.g., diethyl ether) and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution may occur.[5]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product.

Problem 2: I am attempting a mono-ester hydrolysis or mono-amidation, but I get a mixture of the di-substituted product and unreacted starting material.

Possible Cause: The electronic and steric differences between the two ester groups may be insufficient to allow for selective reaction under the chosen conditions.

Solutions & Scientific Rationale:

  • Enzymatic Hydrolysis: Lipases and esterases can exhibit high levels of regio- and enantioselectivity.[6] Pig liver esterase (PLE), for example, has been used for the enantioselective hydrolysis of racemic piperidine carboxylic acid esters.[6] The enzyme's active site can distinguish between subtle differences in the steric environment of the two ester groups.

  • Steric Hindrance: If one ester is inherently more sterically hindered than the other (e.g., in a 2,6-disubstituted piperidine), you can leverage this by using a bulky nucleophile. For example, using a sterically demanding alcohol for transesterification or a bulky amine for amidation can favor reaction at the less hindered position.

  • Protecting Group Strategy: If the starting material allows, consider a synthetic route where the two carboxylic acid functionalities are introduced sequentially, allowing for differentiation through the use of orthogonal protecting groups.[7] For instance, one carboxyl group could be protected as a benzyl ester (removable by hydrogenolysis) and the other as a tert-butyl ester (removable by acid).[7]

Problem 3: My C-H functionalization reaction is not regioselective, leading to arylation or alkylation at multiple positions on the piperidine ring.

Possible Cause: The C-H bonds on the piperidine ring often have similar reactivity, making direct and selective functionalization a significant challenge.[8]

Solutions & Scientific Rationale:

  • Directed Metalation: Employing a directing group on the piperidine nitrogen is a powerful strategy to control the regioselectivity of C-H activation.[9][10] The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.

    • Amide-based Directing Groups: Aminoquinoline amides have been shown to be effective directing groups for the palladium-catalyzed C4-arylation of piperidines.[9][11]

    • Other Directing Groups: Pyridyl and thioamide groups have also been utilized to direct C-H functionalization at the α-position (C2 or C6).[10]

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of catalyst and ligand can significantly influence regioselectivity.[12] For instance, in palladium-catalyzed diaminations of unactivated alkenes, less sterically hindered ligands can favor the formation of 3-aminopiperidines (6-endo cyclization), while bulkier ligands may lead to pyrrolidine products (5-exo cyclization).[8][12] Rhodium catalysts with specific chiral ligands have been used for site-selective C-H functionalization at C2 or C4, depending on the N-protecting group.[13]

Workflow for Directed C-H Functionalization

Caption: Decision workflow for directed C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize the 4-position in a piperidine-2,4-dicarboxylate?

A1: This is a classic challenge. A Dieckmann cyclization approach can be effective.[3] By starting with a suitable acyclic precursor, the cyclization can be directed to form a piperidine-2,4-dione, which can then be selectively alkylated at the 5-position (gamma to the nitrogen).[14] Subsequent modification of the dione can provide access to the desired 4-substituted piperidine dicarboxylate. Alternatively, C-H functionalization with a carefully chosen directing group and catalyst system can achieve C4-functionalization.[9][11]

Q2: What is the role of the N-protecting group in controlling regioselectivity?

A2: The N-protecting group plays a crucial role beyond simply masking the reactivity of the nitrogen.

  • Steric Bulk: A bulky protecting group, such as tert-butoxycarbonyl (Boc), can sterically hinder the C2 and C6 positions, potentially favoring reactions at C3, C4, or C5.[10]

  • Directing Ability: As mentioned, certain N-acyl groups (amides, carbamates) can act as directing groups in metal-catalyzed C-H activation reactions.[9][15] The choice of protecting group can dictate the site of functionalization.[13] For example, N-Boc-piperidine can favor C2 functionalization with one rhodium catalyst, while an N-α-oxoarylacetyl group can direct the reaction to the C4 position with a different catalyst.[13]

  • Conformational Lock: Some protecting groups can influence the conformational equilibrium of the piperidine ring, which in turn can affect the accessibility of different positions.

Protecting Group Influence on Regioselectivity

N-Protecting GroupPotential Influence on RegioselectivityCommon Removal Conditions
Boc (tert-Butoxycarbonyl)Steric hindrance at C2/C6; can direct C2 functionalization with specific catalysts.[13]Strong acid (e.g., TFA, HCl).[16]
Cbz (Benzyloxycarbonyl)Can direct C-H functionalization; less sterically demanding than Boc.Hydrogenolysis (H₂/Pd).[16]
Fmoc (9-Fluorenylmethyloxycarbonyl)Often used in peptide synthesis; removed under mild basic conditions.[7][16]Base (e.g., piperidine in DMF).[7][16]
Amide/Sulfonamide Can act as effective directing groups for C-H activation.[9][15]Varies depending on the specific group; can require harsh conditions.

Q3: Can I use computational chemistry to predict the regioselectivity of my reaction?

A3: Yes, computational methods like Density Functional Theory (DFT) can be powerful predictive tools. By calculating the energies of transition states for reactions at different positions, you can predict the most likely product.[1] For example, DFT calculations have been used to explain the regioselectivity of nucleophilic addition to 3,4-piperidyne intermediates by analyzing the distortion of the triple bond.[1][17] This approach can save significant experimental time and resources by helping you to prioritize the most promising reaction conditions.

Logical Flow for Integrating Computational & Experimental Work

G cluster_0 Computational Analysis cluster_1 Experimental Validation A Define Reaction: Substrate, Reagents B Model Reaction Pathways (e.g., C2 vs. C4 attack) A->B C Calculate Transition State Energies (DFT) B->C D Predict Lowest Energy Pathway (Major Regioisomer) C->D E Design Experiment Based on Computational Prediction D->E Informs F Run Reaction & Purify Products E->F G Analyze Product Mixture (NMR, LCMS) F->G H Compare Experimental Outcome with Prediction G->H H->A Refines Model

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate and its Structural Analogs

Introduction Piperidine-1,4-dicarboxylates are highly versatile, orthogonally protected building blocks widely utilized in medicinal chemistry. They serve as privileged scaffolds for the synthesis of complex pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine-1,4-dicarboxylates are highly versatile, orthogonally protected building blocks widely utilized in medicinal chemistry. They serve as privileged scaffolds for the synthesis of complex pharmaceuticals, most notably as covalent inhibitors of serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) [1].

This guide provides an objective, in-depth comparison of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate against its common structural analogs—1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (N-Boc) and 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate (N-Cbz). By analyzing the structural and electronic causality behind their reactivity, researchers can select the optimal scaffold for orthogonal deprotection and functionalization workflows.

Section 1: Structural and Electronic Causality

The reactivity of piperidine-1,4-dicarboxylates is governed by two distinct electrophilic centers, which must be manipulated orthogonally during drug development:

  • The N-Carbamate (Position 1): The carbamate group reduces the nucleophilicity of the piperidine nitrogen through resonance delocalization. The choice of the alkyl/aryl substituent dictates its stability and function.

    • Transient Protectors: The N-tert-butyl (Boc) and N-benzyl (Cbz) groups are transient protecting groups, susceptible to acidic cleavage and hydrogenolysis, respectively [2].

    • Permanent Pharmacophores: The N-ethyl carbamate is highly stable. In the context of serine hydrolase inhibitors, it frequently serves not as a protecting group, but as the active pharmacophore (the electrophilic warhead) that covalently inactivates the catalytic serine residue of the target enzyme [1].

  • The C4-Ester (Position 4): The C4-ester is the primary site for nucleophilic attack (e.g., Grignard addition) or hydrolysis. A methyl ester is sterically less hindered and undergoes saponification slightly faster than an ethyl ester, though both are highly reactive towards strong carbon nucleophiles.

Section 2: Orthogonal Reactivity and Deprotection Profiling

To design a successful synthetic route, one must exploit the orthogonal stability of the N-carbamate and C4-ester. The quantitative and qualitative data below summarizes the conditions required to selectively manipulate these functional groups.

Compound ScaffoldN-Carbamate SubstituentC4-Ester SubstituentN-Carbamate Cleavage ConditionsC4-Ester Hydrolysis Conditions
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate EthylMethylHarsh Base (KOH/EtOH, reflux) or HBr/AcOHMild Base (LiOH, aq. THF, RT)
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate tert-Butyl (Boc)MethylStrong Acid (TFA/CH₂Cl₂, RT)Mild Base (LiOH, aq. THF, RT)
1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate Benzyl (Cbz)EthylHydrogenolysis (H₂, Pd/C, RT)Mild Base (LiOH, aq. THF, RT)

Section 3: Experimental Methodology: Selective C4-Functionalization

A critical transformation in synthesizing MAGL/FAAH inhibitors is the addition of aryl Grignard reagents to the C4-ester to yield a bisarylcarbinol, while leaving the N-carbamate intact [1].

Protocol: Synthesis of 4-(Hydroxydiphenylmethyl)piperidine-1-carboxylate derivatives

This protocol is designed as a self-validating system to ensure high fidelity during the nucleophilic addition phase.

Step 1: Preparation and Initiation

  • Action: Dissolve 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere and cool to 0 °C.

  • Causality: Anhydrous THF prevents the premature quenching of the moisture-sensitive Grignard reagent. Cooling to 0 °C controls the exothermic addition, preventing potential ring-opening side reactions or undesired attack on the highly stable but still slightly electrophilic N-ethyl carbamate.

Step 2: Nucleophilic Addition

  • Action: Add Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide, 3.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 9 hours.

  • Causality: Three equivalents are required: one to react with the ester to form the ketone intermediate, and a second to react with the ketone to form the tertiary alkoxide. The slight excess accounts for any adventitious moisture. Heating drives the conversion of the less reactive ketone intermediate to the fully substituted bisarylcarbinol. (Note: When using the N-Boc analog, strict temperature control is critical, as the Boc group is more sensitive to prolonged heating in basic conditions than the robust N-ethyl carbamate).

Step 3: Self-Validating Quench and Workup

  • Action: Monitor via TLC (30% EtOAc/Hexanes). Upon complete consumption of the starting material (loss of the higher Rf ester spot), cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide without creating a highly acidic environment that could dehydrate the newly formed tertiary alcohol into an alkene.

  • Validation: The formation of a white precipitate (magnesium salts) upon quenching visually validates the successful destruction of the active Grignard species. Extraction with EtOAc and washing with brine yields the crude product, verifiable by the disappearance of the methyl ester singlet (~3.7 ppm) in ¹H NMR.

Section 4: Pharmacological Application Workflow

The ultimate utility of these piperidine-1,4-dicarboxylate scaffolds lies in their biological application. The diagram below illustrates the biochemical pathway where the N-carbamate acts as an electrophilic warhead to inhibit serine hydrolases, a key mechanism validated in modern endocannabinoid research [1].

Pathway N1 Endocannabinoids (2-AG / Anandamide) N2 Serine Hydrolases (MAGL / FAAH) N1->N2 Substrate Binding N3 Arachidonic Acid + Ethanolamine/Glycerol N2->N3 Enzymatic Hydrolysis N4 Piperidine Carbamate Inhibitors (e.g., N-Ethyl Analogs) N5 Covalent Inactivation (Catalytic Serine) N4->N5 Electrophilic Attack N5->N2 Inhibits N6 Accumulation of Endocannabinoids N5->N6 Leads to N7 CB1 Receptor Activation N6->N7 Enhances Signaling

Mechanism of endocannabinoid hydrolase inhibition by piperidine carbamates.

References

  • Long JZ, Jin X, Adibekian A, Li W, Cravatt BF. "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." Journal of Medicinal Chemistry. 2010 Feb 25;53(4):1830-42. Available at:[Link]

Comparative

A Spectroscopic Journey: Comparative Analysis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate and Its Precursors

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, featuring in a vast array of pharmaceuticals.[1][2] Its conformational flexibility and ability to present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, featuring in a vast array of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets.[3][4] This guide provides an in-depth spectroscopic comparison of a key piperidine derivative, 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate, and its immediate precursors: methyl piperidine-4-carboxylate (also known as methyl isonipecotate) and ethyl chloroformate.

Understanding the spectroscopic signatures of these molecules is paramount for researchers in process development and quality control, ensuring the identity and purity of intermediates and the final active pharmaceutical ingredient (API). This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear rationale for the observed spectral features and providing a framework for their unambiguous identification.

The Synthetic Pathway: From Simple Precursors to a Disubstituted Piperidine

The synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate typically involves the N-acylation of methyl piperidine-4-carboxylate with ethyl chloroformate. This reaction introduces an ethoxycarbonyl group onto the piperidine nitrogen, transforming the secondary amine into a tertiary carbamate.

G cluster_0 Precursors cluster_1 Product Methyl_piperidine_4_carboxylate Methyl piperidine-4-carboxylate Final_Product 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Methyl_piperidine_4_carboxylate->Final_Product + Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Final_Product Base

Caption: Synthetic route to the target molecule.

Spectroscopic Comparison: A Tale of Two Esters and a Carbamate

The transformation from precursors to the final product is accompanied by distinct changes in their spectroscopic profiles. A thorough analysis of these changes provides irrefutable evidence of the reaction's success.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

CompoundKey Chemical Shifts (δ, ppm) and Multiplicities
Methyl piperidine-4-carboxylate [5][6]~3.67 (s, 3H, -OCH₃), ~3.0-3.2 (m, 2H, piperidine H2/H6 axial), ~2.5-2.7 (m, 2H, piperidine H2/H6 equatorial), ~2.4 (tt, 1H, piperidine H4), ~1.7-1.9 (m, 4H, piperidine H3/H5), ~1.6 (br s, 1H, -NH)
Ethyl chloroformate [7][8]~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (Predicted)~4.1 (q, 2H, N-COOCH₂CH₃), ~3.67 (s, 3H, C-COOCH₃), ~3.8-4.0 (m, 2H, piperidine H2/H6 axial), ~2.8-3.0 (m, 2H, piperidine H2/H6 equatorial), ~2.5 (tt, 1H, piperidine H4), ~1.8-2.0 (m, 2H, piperidine H3/H5 axial), ~1.5-1.7 (m, 2H, piperidine H3/H5 equatorial), ~1.25 (t, 3H, N-COOCH₂CH₃)

Rationale for Spectral Changes:

  • Disappearance of the N-H Signal: The most telling change is the disappearance of the broad singlet corresponding to the N-H proton of methyl piperidine-4-carboxylate upon its acylation.

  • Appearance of the Ethyl Group Signals: Concurrently, new signals characteristic of an ethyl group appear: a quartet around 4.1 ppm and a triplet around 1.25 ppm, confirming the incorporation of the ethoxycarbonyl group.

  • Downfield Shift of Piperidine Protons: The protons on the carbons adjacent to the nitrogen (H2 and H6) in the piperidine ring are expected to shift downfield due to the electron-withdrawing effect of the newly formed carbamate group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insights into the carbon framework of a molecule.

CompoundKey Chemical Shifts (δ, ppm)
Methyl piperidine-4-carboxylate [5]~175 (-COO-), ~51 (-OCH₃), ~45 (piperidine C2/C6), ~41 (piperidine C4), ~28 (piperidine C3/C5)
Ethyl chloroformate [8][9]~150 (Cl-C=O), ~65 (-OCH₂-), ~14 (-CH₃)
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (Predicted)~175 (C4-COO-), ~155 (N-COO-), ~61 (N-COOCH₂-), ~52 (C-COOCH₃), ~43 (piperidine C2/C6), ~40 (piperidine C4), ~28 (piperidine C3/C5), ~15 (N-COOCH₂CH₃)

Rationale for Spectral Changes:

  • New Carbamate Carbonyl: A new carbonyl signal appears in the downfield region (~155 ppm), characteristic of a carbamate. This is distinct from the ester carbonyl of the methyl ester at C4 (~175 ppm).

  • Shifts in Piperidine Carbons: The piperidine carbons C2 and C6, being directly attached to the nitrogen, will experience a downfield shift due to the carbamate formation. The other ring carbons will be less affected.

  • Appearance of Ethyl Carbons: The two signals corresponding to the ethyl group carbons will be present in the product's spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule.

CompoundKey IR Absorptions (cm⁻¹)
Methyl piperidine-4-carboxylate [5]~3300-3400 (N-H stretch, broad), ~2950 (C-H stretch), ~1730 (C=O stretch, ester)
Ethyl chloroformate [8][10]~2980 (C-H stretch), ~1780 (C=O stretch, acid chloride)
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (Predicted)~2950 (C-H stretch), ~1735 (C=O stretch, methyl ester), ~1695 (C=O stretch, carbamate)

Rationale for Spectral Changes:

  • Disappearance of N-H Stretch: The broad N-H stretching band present in the spectrum of methyl piperidine-4-carboxylate will be absent in the product.

  • Appearance of Carbamate Carbonyl: A new carbonyl absorption will appear around 1695 cm⁻¹, which is characteristic of a carbamate. This will be in addition to the ester carbonyl stretch at approximately 1735 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
Methyl piperidine-4-carboxylate [5]143.18143 (M⁺), 112 (M⁺ - OCH₃), 84 (M⁺ - COOCH₃)
Ethyl chloroformate [8]108.52108/110 (M⁺, chlorine isotopes), 63 (M⁺ - OCH₂CH₃)
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (Predicted)215.25215 (M⁺), 184 (M⁺ - OCH₃), 170 (M⁺ - OC₂H₅), 156 (M⁺ - COOCH₃), 142 (M⁺ - COOC₂H₅), 114 (M⁺ - COOCH₃ - C₂H₄)

Rationale for Fragmentation Changes:

  • Increased Molecular Ion Peak: The molecular ion peak will shift from m/z 143 for the starting material to m/z 215 for the product, confirming the addition of the ethoxycarbonyl group (mass of 72).

  • Characteristic Fragmentations: The product will exhibit fragmentation patterns characteristic of both the methyl ester and the ethyl carbamate moieties, such as the loss of -OCH₃, -COOCH₃, -OC₂H₅, and -COOC₂H₅.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_0 NMR Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two NaCl or KBr plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum Collection: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic comparison of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate and its precursors provides a clear and definitive method for monitoring the synthesis and confirming the structure of the final product. Each spectroscopic technique offers a unique piece of the structural puzzle. The disappearance of the N-H signal in both ¹H NMR and IR, coupled with the appearance of signals corresponding to the ethyl carbamate group across all four spectroscopic methods, provides a self-validating system for confirming the successful N-acylation. This guide serves as a valuable resource for researchers, enabling them to confidently interpret spectroscopic data in the synthesis of this important class of piperidine derivatives.

References

  • PubChem. Methyl isonipecotate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl chloroformate. National Center for Biotechnology Information. [Link]

  • Cholli, A., Krishnaswami, A., & Venturella, V. (1985). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 39(5), 899-901. [Link]

  • PubChem. 1-Chloroethyl chloroformate. National Center for Biotechnology Information. [Link]

  • NIST. α-Chloroethyl chloroformate. National Institute of Standards and Technology. [Link]

  • PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

  • PubChem. Methyl isonicotinate. National Center for Biotechnology Information. [Link]

  • Scribd. IR Spectra Analysis of Ethyl Compounds. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • NIST. α-Chloroethyl chloroformate. National Institute of Standards and Technology. [Link]

  • SpectraBase. 1-Chloroethyl chloroformate - Optional[13C NMR] - Spectrum. [Link]

  • Pharmaffiliates. Isonipecotic Acid Methyl Ester-13C3 Hydrochloride. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 2971-79-1,Methyl isonipecotate. [Link]

  • NIST. Ethyl piperidine-4-carboxylate. National Institute of Standards and Technology. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • NIST. Ethyl piperidine-4-carboxylate. National Institute of Standards and Technology. [Link]

Sources

Validation

A Comparative Guide to the Biological Targets of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of therapeutic agents. Its conformat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing ligands that interact with a diverse range of biological targets. This guide focuses on the biological targets of analogs of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate, a scaffold with significant potential for developing novel therapeutics. Due to the limited availability of direct experimental data for this specific diester series, this guide will draw upon structure-activity relationship (SAR) studies of closely related 1,4-disubstituted piperidine analogs to provide a comparative analysis of their potential biological activities. The primary targets discussed include opioid receptors, acetylcholinesterase (AChE), T-type calcium channels, and Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Analysis of Biological Targets

The substitution pattern on the piperidine ring, particularly at the 1- and 4-positions, dictates the biological activity of these compounds. The N-ethyl group and the C4-methyl ester of the parent compound provide a foundational structure from which modifications can be explored to achieve desired potency and selectivity for various targets.

Opioid Receptor Modulation

The 4-substituted piperidine motif is a classic pharmacophore for opioid receptor ligands, most notably in the fentanyl class of potent µ-opioid receptor (MOR) agonists. The orientation of the substituent at the 4-position is critical for receptor interaction.

Structure-Activity Relationship (SAR) Insights:

  • N-substituent: The nature of the substituent on the piperidine nitrogen significantly influences affinity and efficacy. While an N-methyl group is common in many opioids, larger N-substituents, such as phenethyl groups, can dramatically increase potency at the MOR. In the context of our lead scaffold, the N-ethyl group suggests a starting point for exploring a range of N-alkyl and N-aralkyl substituents.

  • C4-substituent: The ester group at the C4 position is a key feature. In potent opioids like carfentanil, a methyl ester at the 4-position contributes to high binding affinity. Modifications of this ester to other functionalities, such as amides or other alkyl esters, can modulate activity and selectivity across the µ (mu), δ (delta), and κ (kappa) opioid receptors. For instance, 4-anilino-4-piperidinecarboxylic acid derivatives are known to be extremely potent analgesics, with some compounds being thousands of times more potent than morphine.[1]

Quantitative Comparison of Opioid Receptor Ligands (Representative Analogs)

Compound/Analog ClassTarget(s)Assay TypePotency (Kᵢ or IC₅₀)Reference
Carfentanil (contains a 4-methyl ester)µ-opioid receptorRadioligand Binding AssayKᵢ = 0.22 nM[2]
N-phenylpropyl-(3S)-3-methyl-4-(3-hydroxyphenyl)piperazineµ, δ, κ opioid receptors[³⁵S]GTPγS AssayLow nanomolar antagonist[3]
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesµ, κ opioid receptorsOpioid Agonist/Antagonist AssayPotent antagonists[3]

Signaling Pathway:

G Opioid_Agonist Opioid Agonist (e.g., Piperidine Analog) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Analgesia Analgesia & Other Cellular Responses cAMP->Analgesia Leads to (decreased) Ion_Channels->Analgesia Leads to

Caption: Opioid receptor signaling pathway.

Acetylcholinesterase (AChE) Inhibition

The piperidine ring is a common feature in many acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease, such as donepezil. The nitrogen atom of the piperidine ring often interacts with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme.

Structure-Activity Relationship (SAR) Insights:

  • N-benzylpiperidine Core: Many potent AChE inhibitors incorporate an N-benzylpiperidine moiety. The benzyl group can engage in π-π stacking interactions within the enzyme's active site gorge. While our lead scaffold has an N-ethyl group, replacement with a benzyl or substituted benzyl group is a logical step for optimization.

  • Linker and Terminal Group: The nature of the substituent at the 4-position and the linker connecting it to other functionalities are crucial. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, bulky substituents on the benzamide and alkyl or phenyl groups on the amide nitrogen dramatically enhanced activity.[4] One of the most potent inhibitors reported, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, has an IC₅₀ of 1.2 nM.[5]

Quantitative Comparison of AChE Inhibitors (Representative Analogs)

Compound/Analog ClassTargetAssay TypePotency (IC₅₀)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChEEnzyme Inhibition Assay0.56 nM[4]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChEEnzyme Inhibition Assay1.2 nM[5]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChEEnzyme Inhibition Assay5.7 nM[6]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChEEnzyme Inhibition Assay12.55 µM[5]

Experimental Workflow:

G Start Start: Prepare Reagents Prepare_Enzyme Prepare AChE Solution Start->Prepare_Enzyme Prepare_Substrate Prepare Acetylthiocholine and DTNB Solution Start->Prepare_Substrate Prepare_Inhibitor Prepare Piperidine Analog Dilutions Start->Prepare_Inhibitor Mix_Reagents Mix AChE and Inhibitor (Pre-incubation) Prepare_Enzyme->Mix_Reagents Prepare_Inhibitor->Mix_Reagents Add_Substrate Add Substrate Mix to Initiate Reaction Mix_Reagents->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC₅₀ Measure_Absorbance->Calculate_IC50

Caption: Workflow for AChE inhibition assay (Ellman's Method).

T-type Calcium Channel Blockade

T-type calcium channels are implicated in various neurological disorders, including epilepsy and neuropathic pain. Piperidine-containing compounds have emerged as potent blockers of these channels.

Structure-Activity Relationship (SAR) Insights:

  • 1,4-Disubstitution Pattern: The 1,4-disubstituted piperidine scaffold is a key feature of many T-type calcium channel inhibitors.

  • Amide Functionality: A 4-carboxamide group on the piperidine ring is a common feature in potent blockers.[7]

  • Lipophilicity and Polarity: The balance of lipophilicity and polarity is crucial for both potency and selectivity. Introduction of polarity and reduction of the basicity of the piperidine nitrogen have been shown to improve the selectivity profile against other ion channels like hERG.[7] In one study, 4-piperidinecarboxylate and 4-piperidinecyanide derivatives showed good T-type calcium channel inhibitory activity.[8]

Quantitative Comparison of T-type Calcium Channel Blockers (Representative Analogs)

Compound/Analog ClassTargetAssay TypePotency (% Inhibition or IC₅₀)Reference
4-Piperidinecarboxylate/cyanide derivativesα₁G T-type Ca²⁺ channelIn vitro activity assay% inhibition at 10 µM = 61.85-71.99[8]
1,4-Disubstituted piperidinesT-type Ca²⁺ channelsElectrophysiologyPotent inhibitors[9]
Spiro-piperidine azetidines/azetidinonesCaᵥ3.2 T-type Ca²⁺ channelIn vitro evaluationNovel blockers[10]

Signaling Pathway:

G Membrane_Depolarization Membrane Depolarization T_type_Channel T-type Ca²⁺ Channel Membrane_Depolarization->T_type_Channel Activates Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx Allows Cellular_Response Neuronal Excitability, Neurotransmitter Release Ca_Influx->Cellular_Response Triggers Piperidine_Analog Piperidine Analog (Blocker) Piperidine_Analog->T_type_Channel Blocks

Caption: Mechanism of T-type calcium channel blockade.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. The piperidine scaffold has been explored for the development of PPAR agonists, particularly dual PPARα/γ agonists for the treatment of type 2 diabetes and dyslipidemia.

Structure-Activity Relationship (SAR) Insights:

  • Acidic Head Group: A carboxylic acid moiety is a common feature of PPAR agonists, as it mimics the endogenous fatty acid ligands and forms important interactions with the receptor's ligand-binding domain. The ester group in our lead scaffold could be hydrolyzed in vivo to the corresponding carboxylic acid, which would then be the active species.

  • Hydrophobic Tail: A lipophilic tail is necessary for potent agonism. This is typically a substituted aromatic ring or a long alkyl chain. In the context of the 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate scaffold, the N-ethyl group provides a small lipophilic component that could be extended or replaced with more elaborate hydrophobic groups to enhance PPAR activity. Piperine, a natural product containing a piperidine ring, has been shown to attenuate cardiac fibrosis via activation of PPAR-γ.[11]

Quantitative Comparison of PPAR Agonists (Representative Analogs)

Compound/Analog ClassTarget(s)Assay TypePotency (IC₅₀ or Fold Activation)Reference
Piperine DerivativesPPARγLigand Screening AssayCompound 2a: IC₅₀ = 2.43 µM (2x more potent than rosiglitazone)[12]
PiperinePPARγIn vitro studiesActivates PPAR-γ[11]

Signaling Pathway:

G PPAR_Agonist PPAR Agonist (Piperidine Analog) PPAR PPAR (α or γ) PPAR_Agonist->PPAR Binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Forms heterodimer with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Lipid & Glucose Metabolism Regulation Gene_Transcription->Metabolic_Regulation Leads to

Caption: PPAR signaling pathway.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine analogs)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Opioid Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR)

  • Unlabeled test compounds (piperidine analogs)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a reaction tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

Analogs of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate represent a versatile scaffold with the potential to modulate several important biological targets. Based on the analysis of structurally related compounds, these analogs are promising candidates for the development of novel therapeutics targeting opioid receptors for pain management, acetylcholinesterase for Alzheimer's disease, T-type calcium channels for neurological disorders, and PPARs for metabolic diseases. The structure-activity relationships highlighted in this guide provide a rational basis for the design and synthesis of new analogs with improved potency and selectivity. Further experimental validation of the direct analogs of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is warranted to fully elucidate their therapeutic potential.

References

  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130-139.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548.
  • Woo, H. M., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 21(19), 5910-5915.
  • Levent, S., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.
  • Yamanaka, M., et al. (1994). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 37(15), 2418-2429.
  • Seck, R., et al. (2020).
  • Yang, Z. Q., et al. (2008). Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. Journal of Medicinal Chemistry, 51(20), 6471-6481.
  • Gunaratna, M. J., et al. (2019).
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2631.
  • Livingston, K. E., et al. (2018).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.
  • Xiang, C., et al. (2010). T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. Bioorganic & Medicinal Chemistry Letters, 20(15), 4538-4542.
  • Fidan, H., et al. (2022). Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid‐β aggregation inhibition studies of substituted 4,4ʹ‐diimine/4,4ʹ‐diazobiphenyl derivatives. Archiv der Pharmazie, 355(10), 2200201.
  • Ananthan, S., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(5), 214-218.
  • Franch, M. A., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734.
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 544-555.
  • Narayanan, S., et al. (2020). Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases. Molecules, 25(23), 5742.
  • Höfner, G., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-1255.
  • He, S., et al. (2023). Pharmacological Utility of PPAR Modulation for Angiogenesis in Cardiovascular Disease. International Journal of Molecular Sciences, 24(3), 2419.
  • NextSDS. (n.d.). 4-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid. Retrieved from [Link]

  • Elsinga, P. H., et al. (2007). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 12(5), 1106-1115.
  • Maji, M., & Kumar, S. (2019). Synthesis of 2‐substituted piperidine‐4‐carboxylic acids.
  • Ye, N., et al. (2017). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 22(12), 2139.
  • Berger, M., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.
  • Baiga, T. J., et al. (2016). PPAR Agonists, Compounds, Pharmaceutical Compositions, and Methods of Use Thereof. ACS Medicinal Chemistry Letters, 7(6), 599-600.
  • Kalinina, S. A., et al. (2019). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
  • Yu, W., et al. (2017). Piperine Attenuates Pathological Cardiac Fibrosis Via PPAR-γ/AKT Pathways. Military Medicine, 182(S1), 366-373.
  • Early, J. V., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125.
  • Kumar, A., et al. (2011). Modulation of PPAR receptor subtype selectivity of the ligands: Aliphatic chain vs aromatic ring as a spacer between pharmacophore and the lipophilic moiety.
  • Dias, N., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 117, 239-251.
  • NIST. (n.d.). N-Ethyl-4-hydroxypiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bouzembil, M., et al. (2021). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Semantic Scholar.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate
© Copyright 2026 BenchChem. All Rights Reserved.